Benzyl-PEG8-THP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H48O10 |
|---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C28H48O10/c1-2-6-27(7-3-1)26-36-23-22-34-19-18-32-15-14-30-11-10-29-12-13-31-16-17-33-20-21-35-24-25-38-28-8-4-5-9-37-28/h1-3,6-7,28H,4-5,8-26H2 |
InChI Key |
XXTUFBIHDZCEJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Role of Benzyl-PEG8-THP in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic mechanism allows for the degradation of multiple protein molecules by a single PROTAC molecule, often leading to a more profound and sustained biological effect compared to traditional inhibitors.
The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's overall physicochemical properties such as solubility and cell permeability. The composition, length, and rigidity of the linker must be carefully optimized for each target and E3 ligase pair. Among the various types of linkers, those based on polyethylene glycol (PEG) have gained widespread use due to their favorable properties. This technical guide focuses on the specific role and application of Benzyl-PEG8-THP as a linker in PROTAC design.
This compound: A Multifunctional Linker for PROTAC Synthesis
This compound is a PEG-based PROTAC linker that can be utilized in the synthesis of PROTACs. Its structure comprises three key functional elements: a benzyl group, an eight-unit polyethylene glycol (PEG8) chain, and a tetrahydropyran (THP) protecting group. Each of these components plays a distinct and strategic role in the design and synthesis of effective PROTACs.
The Core Components and Their Functions:
-
Polyethylene Glycol (PEG8) Chain: The PEG8 moiety serves as the primary spacer connecting the two ligands of the PROTAC. The eight ethylene glycol units provide a defined length and significant flexibility, which are crucial for enabling the proper orientation of the target protein and the E3 ligase to form a productive ternary complex. Furthermore, the hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC molecule, a property that is often a challenge in PROTAC development and is critical for improving bioavailability.
-
Benzyl Group: The benzyl group in this linker can serve a dual purpose. Firstly, it can act as a stable protecting group for the terminal hydroxyl group of the PEG chain during the multi-step synthesis of a PROTAC. This ensures that the hydroxyl group does not interfere with other chemical transformations. Secondly, the aromatic phenyl ring of the benzyl group can introduce a degree of rigidity to the linker, which can be advantageous in pre-organizing the PROTAC into a conformation favorable for ternary complex formation. In some cases, the benzyl group has been shown to engage in beneficial pi-stacking interactions with amino acid residues on the surface of the E3 ligase or the target protein, further stabilizing the ternary complex.
-
Tetrahydropyran (THP) Group: The THP group is a widely used protecting group for alcohols in organic synthesis. It is characterized by its stability under a variety of reaction conditions, including basic, nucleophilic, and organometallic environments. This robustness allows for selective chemical manipulations at other positions of the PROTAC molecule without affecting the hydroxyl group protected by the THP. A key advantage of the THP group is that it can be readily removed under mild acidic conditions to liberate the free hydroxyl group for subsequent conjugation to either the target protein ligand or the E3 ligase ligand.
The Role of this compound in the PROTAC Synthesis Workflow
The use of this compound provides a strategic and modular approach to PROTAC synthesis. The presence of two distinct protecting groups, the benzyl and the THP, at opposite ends of the PEG8 linker allows for a stepwise and controlled assembly of the final PROTAC molecule.
A typical synthetic strategy would involve the selective deprotection of one of the terminal groups, followed by conjugation to the first ligand (either the POI ligand or the E3 ligase ligand). Subsequently, the second protecting group is removed, and the other ligand is attached. This orthogonal protection strategy is fundamental to the efficient and high-yield synthesis of complex heterobifunctional molecules like PROTACs.
Below is a conceptual workflow illustrating the role of this compound in PROTAC synthesis.
Caption: Conceptual workflow for PROTAC synthesis.
Quantitative Data and Experimental Protocols
The table below summarizes representative quantitative data for PROTACs utilizing PEG8 linkers to provide an indication of the typical efficacy observed with linkers of this length. It is important to note that these values are highly context-dependent.
| Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG8 | 1.8 | >95 | Fictional Example |
| BTK | CRBN | PEG8 | 5.2 | ~90 | Fictional Example |
| ERα | VHL | PEG8 | 15 | >90 | Fictional Example |
Note: The data in this table is illustrative and intended to provide a general understanding of the potency of PROTACs with PEG8 linkers. Actual values will vary depending on the specific molecular design and experimental conditions.
General Experimental Protocol for PROTAC Synthesis using this compound
The following is a generalized protocol for the synthesis of a PROTAC using this compound. The specific reaction conditions, reagents, and purification methods would need to be optimized for the particular ligands being used.
Step 1: Selective Deprotection of the THP Group
-
Dissolve this compound in a suitable solvent (e.g., methanol or a mixture of acetic acid, THF, and water).
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid or pyridinium p-toluenesulfonate).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, neutralize the acid and perform an aqueous workup.
-
Purify the resulting Benzyl-PEG8-OH by column chromatography.
Step 2: Conjugation of the First Ligand
-
Activate the appropriate functional group on the first ligand (e.g., a carboxylic acid can be converted to an active ester).
-
React the activated ligand with Benzyl-PEG8-OH in the presence of a suitable coupling agent and base (e.g., HATU and DIPEA for an amide bond formation).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the resulting Benzyl-PEG8-Ligand 1 conjugate by column chromatography or preparative HPLC.
Step 3: Deprotection of the Benzyl Group
-
Dissolve the Benzyl-PEG8-Ligand 1 conjugate in a suitable solvent (e.g., methanol or ethanol).
-
Add a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source (e.g., hydrogen gas or a hydrogen donor like ammonium formate).
-
Stir the reaction under a hydrogen atmosphere (if using H2 gas) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the catalyst and concentrate the filtrate to obtain the deprotected HO-PEG8-Ligand 1.
Step 4: Conjugation of the Second Ligand
-
Activate the appropriate functional group on the second ligand.
-
React the activated second ligand with HO-PEG8-Ligand 1 under appropriate coupling conditions.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC to obtain the desired product with high purity.
General Experimental Protocol for Western Blot Analysis to Determine DC50 and Dmax
-
Cell Culture and Treatment: Seed the target cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.
-
Data Analysis: Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum percentage of degradation) values.
Signaling Pathways and Logical Relationships
The mechanism of action of a PROTAC involves hijacking the cellular ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.
Caption: PROTAC mechanism of action.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its well-defined structure, incorporating a flexible and solubilizing PEG8 chain along with orthogonally protected termini, provides a strategic advantage in the modular and controlled assembly of these complex bifunctional molecules. The benzyl and THP groups offer robust protection during synthesis and can be selectively removed to allow for the sequential attachment of the target-binding and E3 ligase-recruiting ligands. While specific published data for PROTACs utilizing this exact linker is limited, the principles of its application are well-established within the field of medicinal chemistry and PROTAC design. The continued exploration and optimization of linkers like this compound will undoubtedly contribute to the development of novel and more effective protein-degrading therapeutics.
An In-Depth Technical Guide to Benzyl-PEG8-THP: Structure, Properties, and Applications in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl-PEG8-THP is a discrete polyethylene glycol (dPEG®) linker, a heterobifunctional molecule designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its role in the development of targeted protein degraders. While specific experimental protocols for this compound are not extensively detailed in publicly available literature, this document outlines representative methodologies for its application in PROTAC synthesis based on established chemical principles.
Chemical Structure and Properties
This compound is composed of three key functional components: a benzyl (Bn) ether, an eight-unit polyethylene glycol (PEG8) spacer, and a tetrahydropyran (THP) protected alcohol. This unique combination of functionalities allows for a modular and sequential approach to the construction of PROTACs.
The benzyl ether serves as a stable protecting group for one terminus of the PEG linker, which can be deprotected under specific conditions, typically hydrogenolysis, to reveal a hydroxyl group. The PEG8 chain is a hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The length of the PEG chain is a critical parameter in PROTAC design, influencing the geometry of the ternary complex formed between the target protein, the E3 ubiquitin ligase, and the PROTAC. The THP group protects the other terminal hydroxyl group of the PEG chain and can be removed under acidic conditions to allow for conjugation to a ligand for either the protein of interest (POI) or an E3 ligase.
Chemical Structure
IUPAC Name: 2-(2-(2-(2-(2-(2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)tetrahydro-2H-pyran
SMILES: C1CCOC(OCCOCCOCCOCCOCCOCCOCCOCc2ccccc2)O1
Chemical Formula: C₂₈H₄₈O₁₀
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are compiled from various chemical supplier databases and computational models.
| Property | Value | Source |
| Molecular Weight | 544.68 g/mol | N/A |
| CAS Number | 1611489-00-9 | N/A |
| LogP | 1.35 (Predicted) | N/A |
| Topological Polar Surface Area (TPSA) | 109 Ų | N/A |
| Hydrogen Bond Acceptors | 10 | N/A |
| Hydrogen Bond Donors | 0 | N/A |
| Rotatable Bonds | 25 | N/A |
| Appearance | Colorless to light yellow oil | N/A |
| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, DMSO). Limited solubility in water. | N/A |
Role in PROTAC Synthesis
This compound is a valuable tool in the modular synthesis of PROTACs. The differential protection of the two ends of the PEG linker allows for the sequential attachment of a POI ligand and an E3 ligase ligand. A general workflow for the synthesis of a PROTAC using this compound is depicted below.
Caption: A representative workflow for the synthesis of a PROTAC utilizing the dual-protected this compound linker.
Experimental Protocols
Disclaimer: The following protocols are representative and based on general organic synthesis principles. Specific reaction conditions, purification methods, and analytical characterization will need to be optimized for each specific PROTAC synthesis.
Deprotection of the THP Group
The THP group is labile under acidic conditions.
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst
-
Methanol (MeOH) or another suitable protic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or ethyl acetate (EtOAc) for extraction
Procedure:
-
Dissolve this compound (1 equivalent) in methanol.
-
Add a catalytic amount of p-TsOH·H₂O (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM or EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude Benzyl-PEG8-OH can be purified by column chromatography on silica gel if necessary.
Coupling of a Carboxylic Acid-Containing Ligand (Esterification)
This protocol describes the coupling of the deprotected hydroxyl group with a ligand bearing a carboxylic acid functionality.
Materials:
-
Benzyl-PEG8-OH
-
POI or E3 ligase ligand with a carboxylic acid (1 equivalent)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1-0.2 equivalents)
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid-containing ligand, Benzyl-PEG8-OH, and DMAP in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC or EDC to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Dilute the filtrate with DCM or EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the resulting ester conjugate by column chromatography.
Deprotection of the Benzyl Group
The benzyl ether can be cleaved by catalytic hydrogenolysis.
Materials:
-
Benzyl-PEG8-ligand conjugate
-
Palladium on carbon (Pd/C) (5-10% w/w)
-
Methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected conjugate in a suitable solvent (e.g., MeOH, EtOH, or EtOAc).
-
Add Pd/C catalyst.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Coupling of a Halide-Containing Ligand (Williamson Ether Synthesis)
This protocol describes the formation of an ether linkage between the deprotected hydroxyl group and a ligand containing a suitable leaving group, such as a bromide or iodide.
Materials:
-
HO-PEG8-ligand conjugate
-
POI or E3 ligase ligand with a halide (e.g., -Br, -I) (1-1.2 equivalents)
-
Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2-1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF)
Procedure:
-
Dissolve the HO-PEG8-ligand conjugate in anhydrous DMF or THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add NaH in portions.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the alkoxide.
-
Add the halide-containing ligand to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight. The reaction may require heating to drive to completion.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the final PROTAC molecule by column chromatography or preparative high-performance liquid chromatography (HPLC).
Signaling Pathways and Logical Relationships
The primary "signaling pathway" involving a PROTAC is the ubiquitin-proteasome system. A PROTAC does not directly participate in intracellular signaling cascades in the traditional sense but rather co-opts the cellular machinery for protein degradation. The logical relationship of this process is illustrated below.
Caption: The catalytic cycle of PROTAC-induced protein degradation.
Conclusion
An In-depth Technical Guide on the Core Mechanism of Action of PROTACs Synthesized with Benzyl-PEG8-THP Linker in Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant protein expression. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field, representing a novel class of small molecules that can selectively eliminate target proteins from cells. It is crucial to understand that Benzyl-PEG8-THP is not a PROTAC itself, but rather a heterobifunctional, PEG-based chemical linker used in the synthesis of PROTACs.[1][2][3][4] This guide will delve into the core mechanism of action of PROTACs that could be synthesized using a linker like this compound, providing a technical overview for researchers in drug discovery and development.
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[5] The linker, for which this compound is a synthetic building block, plays a critical role in the overall efficacy of the PROTAC by influencing the formation and stability of a key ternary complex.
Core Mechanism of PROTAC Action
The primary function of a PROTAC is to hijack the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein. This process can be broken down into several key steps:
-
Ternary Complex Formation: The PROTAC molecule, due to its bifunctional nature, simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex (POI:PROTAC:E3 ligase). The characteristics of the linker, such as its length, flexibility, and composition, are critical for the stability and proper orientation of this complex.
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from an E2-conjugating enzyme to the surface of the target protein. This process is repeated to form a polyubiquitin chain on the target protein, which acts as a molecular flag for degradation.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex that breaks down proteins into smaller peptides.
-
Catalytic Cycle: After the degradation of the target protein, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating another round of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.
Below is a diagram illustrating the signaling pathway of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data for PROTAC Characterization
The following table outlines the key quantitative parameters used to evaluate the efficacy of a PROTAC molecule. Note: As this compound is a linker, specific data for a PROTAC containing this linker is not publicly available and would be dependent on the specific target and E3 ligase ligands used.
| Parameter | Description | Typical Units |
| DC₅₀ | The concentration of the PROTAC required to degrade 50% of the target protein. | nM or µM |
| Dₘₐₓ | The maximum percentage of protein degradation achievable with the PROTAC. | % |
| Kₑ (Target) | Binding affinity (dissociation constant) of the PROTAC for the target protein. | nM or µM |
| Kₑ (E3 Ligase) | Binding affinity (dissociation constant) of the PROTAC for the E3 ligase. | nM or µM |
| α (Cooperativity) | A measure of the cooperativity in forming the ternary complex. α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity. | Dimensionless |
| t₁/₂ (Degradation) | The half-life of the target protein in the presence of the PROTAC. | hours |
Experimental Protocols
The characterization of a novel PROTAC involves a series of biochemical and cell-based assays to confirm its mechanism of action and quantify its potency.
1. Ternary Complex Formation Assays
-
Methodology: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Resonance Energy Transfer (FRET) can be used to measure the binding affinities of the PROTAC to both the target protein and the E3 ligase individually, as well as the formation of the ternary complex.
-
Protocol Outline (SPR):
-
Immobilize the target protein on a sensor chip.
-
Inject the PROTAC at various concentrations to measure the binary binding affinity (Kd).
-
In a separate experiment, immobilize the E3 ligase and inject the PROTAC to measure its binary Kd.
-
To measure ternary complex formation, inject the E3 ligase (or target protein) in the presence of a constant concentration of the PROTAC over the immobilized partner.
-
2. In Vitro Ubiquitination Assays
-
Methodology: These assays confirm that the PROTAC can induce the ubiquitination of the target protein in a reconstituted system.
-
Protocol Outline:
-
Combine the target protein, E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, and ATP in a reaction buffer.
-
Add the PROTAC at various concentrations.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an anti-target protein or anti-ubiquitin antibody.
-
3. Cellular Protein Degradation Assays
-
Methodology: These assays measure the ability of the PROTAC to degrade the target protein in a cellular context.
-
Protocol Outline (Western Blot):
-
Culture cells that endogenously express the target protein.
-
Treat the cells with the PROTAC at various concentrations for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Use a secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore) for visualization.
-
Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.
-
4. Mechanistic Validation in Cells
-
Methodology: To confirm that the observed protein degradation is mediated by the proteasome, a rescue experiment is performed using a proteasome inhibitor.
-
Protocol Outline:
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours.
-
Add the PROTAC at a concentration known to cause significant degradation.
-
Continue the incubation for the desired time.
-
Analyze the target protein levels by Western blot. A rescue of protein degradation in the presence of the proteasome inhibitor confirms the mechanism.
-
Below is a diagram illustrating a general experimental workflow for PROTAC characterization.
Caption: General experimental workflow for PROTAC characterization.
PROTAC technology represents a paradigm shift in drug discovery, moving from target inhibition to target elimination. The linker component, for which this compound is a synthetic precursor, is a critical determinant of a PROTAC's success. A thorough understanding of the mechanism of action, coupled with rigorous experimental validation, is essential for the development of potent and selective protein degraders. This guide provides a foundational understanding of the core principles and experimental approaches that underpin this exciting therapeutic modality.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 1611489-00-9|DC Chemicals [dcchemicals.com]
- 4. This compound | PROTAC Linker | MCE [medchemexpress.cn]
- 5. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Benzyl-PEG8-THP molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details: Benzyl-PEG8-THP
This technical guide provides a comprehensive overview of this compound, a bifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest implicated in various diseases.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are crucial for its application in the synthesis of PROTACs, influencing factors such as solubility, stability, and the spatial orientation of the final molecule.
| Property | Value | Reference |
| Molecular Formula | C28H48O10 | N/A |
| Molecular Weight | 544.67 g/mol | N/A |
| LogP | 2.86 | [1] |
| Purity | >98% | [1] |
| Hydrogen Bond Acceptors | 10 | N/A |
| Fsp3 | 0.79 | N/A |
Role in Targeted Protein Degradation
This compound serves as a polyethylene glycol (PEG)-based linker in the synthesis of PROTACs. A PROTAC molecule is a heterobifunctional chimera, consisting of two active domains joined by a linker: one domain binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.
The linker is a critical component that dictates the efficacy of the PROTAC. It influences the formation and stability of the ternary complex, which comprises the PROTAC, the target protein, and the E3 ligase. The length and flexibility of the PEG chain in this compound allow for the necessary spatial arrangement to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to the target protein. This polyubiquitination marks the target protein for degradation by the proteasome, effectively removing it from the cellular environment. PEG linkers, in particular, are favored for their ability to improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker such as this compound.
Caption: General mechanism of PROTAC-mediated protein degradation.
Representative Experimental Protocol for PROTAC Synthesis
The following is a representative multi-step protocol for the synthesis of a PROTAC utilizing a PEG linker like this compound. This protocol is provided as a general guideline and may require optimization based on the specific properties of the target protein ligand and the E3 ligase ligand.
Experimental Workflow for PROTAC Synthesis
Caption: A generalized experimental workflow for the synthesis of a PROTAC molecule.
Detailed Methodologies
Step 1: Activation of the this compound Linker
This initial step involves the activation of the terminal hydroxyl group on the PEG chain (after removal of the THP protecting group) to facilitate subsequent nucleophilic substitution. A common method is tosylation.
-
Deprotection of THP group: Dissolve this compound in a suitable solvent such as methanol. Add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate) and stir at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, neutralize the acid and remove the solvent under reduced pressure.
-
Activation (Tosylation): Dissolve the deprotected Benzyl-PEG8-OH in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath. Add a base, such as triethylamine (TEA) or pyridine, followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl). Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Step 2: Conjugation with the E3 Ligase Ligand
This step involves the coupling of the activated linker to the E3 ligase ligand, which typically contains a nucleophilic group such as an amine or a hydroxyl group.
-
Dissolve the E3 ligase ligand and the activated Benzyl-PEG8-linker (e.g., Benzyl-PEG8-OTs) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA), to scavenge the acid generated during the reaction.
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80°C) under an inert atmosphere until the reaction is complete as monitored by LC-MS.
-
Work-up the reaction by diluting with water and extracting the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Step 3: Final Coupling with the Target Protein Ligand
The final step is the conjugation of the linker-E3 ligase ligand intermediate with the ligand for the target protein of interest. The nature of this reaction will depend on the functional groups present on both molecules. A common approach is amide bond formation.
-
If the Benzyl-PEG8 end of the intermediate is still protected, it needs to be deprotected (e.g., hydrogenolysis to remove the benzyl group, revealing a hydroxyl group). This hydroxyl group can then be oxidized to a carboxylic acid.
-
Amide Coupling: Dissolve the linker-E3 ligase ligand intermediate (with a terminal carboxylic acid) and the target protein ligand (with a terminal amine) in anhydrous DMF. Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), along with a base like DIPEA.
-
Stir the reaction at room temperature under an inert atmosphere overnight.
-
Monitor the formation of the final PROTAC molecule by LC-MS.
-
Upon completion, purify the final product using preparative High-Performance Liquid Chromatography (HPLC) to obtain the high-purity PROTAC molecule.
Step 4: Characterization
The identity and purity of the final PROTAC molecule should be confirmed by analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
References
An In-depth Technical Guide on Benzyl-PEG8-THP for E3 Ubiquitin Ligase Recruitment in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) using technologies like Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component, which connects the target-binding and E3 ligase-binding moieties, is a critical determinant of PROTAC efficacy. This technical guide focuses on the application of Benzyl-PEG8-THP, a versatile, polyethylene glycol (PEG)-based chemical tool, in the synthesis and development of potent protein degraders. We will detail its role in linker chemistry, provide representative data for a model PROTAC system, and supply detailed experimental protocols for the synthesis and evaluation of such molecules.
Introduction: The Central Role of the Linker in PROTAC Design
A PROTAC molecule consists of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers them.[1] The linker is not merely a spacer; its length, composition, and attachment points profoundly influence the formation and stability of the key ternary complex (POI-PROTAC-E3 Ligase), which is the prerequisite for target ubiquitination.[2] Flexible linkers, particularly those based on PEG chains, are widely used due to their hydrophilicity, which can improve the solubility of the final PROTAC, and their conformational adaptability, which facilitates optimal presentation of the two ligands for ternary complex formation.[3]
This compound is a commercially available synthetic building block designed for this purpose. Its structure features:
-
An 8-unit PEG chain to provide the necessary length and flexibility.
-
A Tetrahydropyran (THP) protecting group on one end, which masks a hydroxyl group, allowing for sequential, controlled synthesis.
-
A Benzyl (Bn) ether on the other end, another protecting group that can be removed under different conditions to reveal a second hydroxyl group for further functionalization.
This structure provides synthetic chemists with a modular and adaptable tool for constructing PROTACs.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The overarching goal of a PROTAC is to hijack the cell's native ubiquitin-proteasome system (UPS) to eliminate a specific target protein. The process, illustrated below, is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.
Case Study: Synthesis and Evaluation of a BRD4 Degrader
To illustrate the application of this compound, we will consider the synthesis and characterization of a hypothetical, yet representative, PROTAC named BRD4-dPEG8 . This molecule is designed to degrade Bromodomain-containing protein 4 (BRD4), a well-validated cancer target. BRD4-dPEG8 consists of a derivative of the BRD4 inhibitor JQ1, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and a linker derived from this compound.
Quantitative Data Presentation
The efficacy of a PROTAC is defined by its ability to induce degradation of the target protein. Key metrics include DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The formation of the ternary complex can be quantified by binding affinities (Kd ) and the cooperativity factor (α ), which indicates whether the binding of one protein enhances binding of the other.
The following tables summarize representative data for a potent BRD4 degrader like BRD4-dPEG8, based on values reported for highly active molecules such as MZ1 and dBET-series PROTACs.[3][4]
Table 1: Cellular Degradation Performance of BRD4-dPEG8
| Parameter | Cell Line | Time Point | Value |
|---|---|---|---|
| DC50 | HeLa | 24h | 8 nM |
| Dmax | HeLa | 24h | >95% |
| DC50 | 22Rv1 | 24h | 15 nM |
| Dmax | 22Rv1 | 24h | >90% |
Table 2: Biophysical Characterization of Ternary Complex Formation
| Interaction | Technique | Binding Affinity (Kd) | Cooperativity (α) |
|---|---|---|---|
| BRD4-dPEG8 to BRD4 (BD2) | ITC | 120 nM | N/A |
| BRD4-dPEG8 to VHL | ITC | 200 nM | N/A |
| Ternary Complex (BRD4-dPEG8-VHL) | SPR | 25 nM | 4.8 |
Experimental Protocols & Workflow
The development of a PROTAC involves a logical workflow from chemical synthesis to detailed cellular and biophysical characterization.
Protocol 1: Synthesis of BRD4-dPEG8 from this compound
This protocol outlines the key synthetic steps. It assumes the availability of appropriately functionalized JQ1 (e.g., with a carboxylic acid) and VHL ligand (e.g., with a free amine).
Step 1: Deprotection of this compound to form an Amine-PEG8-Alcohol
-
THP Deprotection: Dissolve this compound (1.0 eq) in a 4:1:1 mixture of acetic acid, THF, and water. Stir at 40 °C for 4 hours. Monitor by TLC or LC-MS until the starting material is consumed. Remove solvents under reduced pressure to yield the intermediate alcohol.
-
Mesylation: Dissolve the resulting alcohol in anhydrous DCM at 0 °C. Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq). Stir for 2 hours. Wash with saturated NaHCO3 and brine, dry over Na2SO4, and concentrate.
-
Azide Formation: Dissolve the mesylate in DMF and add sodium azide (3.0 eq). Heat to 80 °C and stir overnight. After cooling, dilute with water and extract with ethyl acetate. Purify by column chromatography.
-
Staudinger Reduction: Dissolve the azide in THF/water (9:1). Add triphenylphosphine (1.2 eq) and stir at room temperature for 8 hours. Concentrate under vacuum and purify by chromatography to yield the amine-PEG8-benzyl ether.
-
Benzyl Deprotection: Dissolve the product in ethanol and add Palladium on carbon (10 mol%). Stir under a hydrogen atmosphere (balloon) for 16 hours. Filter through Celite and concentrate to yield the final Amine-PEG8-Alcohol linker intermediate.
Step 2: Coupling to VHL Ligand and JQ1
-
First Amide Coupling: Dissolve the VHL ligand with a free carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 10 minutes. Add the Amine-PEG8-Alcohol linker (1.2 eq) and stir at room temperature overnight. Purify the VHL-linker conjugate by HPLC.
-
Activation of Terminal Alcohol: Convert the terminal alcohol of the VHL-linker conjugate to a better leaving group, such as a mesylate or tosylate, using standard conditions (methanesulfonyl chloride or tosyl chloride with a base).
-
Final Coupling: Dissolve the JQ1 derivative containing a nucleophile (e.g., a phenol) (1.0 eq) in anhydrous DMF. Add a base such as cesium carbonate (2.0 eq) and the VHL-linker-mesylate (1.1 eq). Stir at 60 °C overnight.
-
Purification: Purify the final product, BRD4-dPEG8, by preparative HPLC to yield the desired molecule.
Protocol 2: Western Blot for BRD4 Degradation
This protocol is used to determine the DC50 and Dmax of the PROTAC.
-
Cell Culture: Seed HeLa or 22Rv1 cells in 6-well plates and allow them to adhere overnight to reach ~70% confluency.
-
Compound Treatment: Prepare serial dilutions of BRD4-dPEG8 (e.g., from 1 µM to 0.1 nM) in culture medium. Treat cells for the desired time (e.g., 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: Aspirate the medium and wash cells with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 min at 4 °C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration with lysis buffer and Laemmli buffer. Boil samples at 95 °C for 5 minutes. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody against BRD4 (e.g., rabbit anti-BRD4) overnight at 4 °C. Also, probe for a loading control (e.g., mouse anti-GAPDH or anti-Tubulin).
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit and anti-mouse) for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control. Plot the percentage of remaining BRD4 relative to the vehicle control against the log of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression.
Protocol 3: NanoBRET™ Ternary Complex Assay in Live Cells
This assay confirms that the PROTAC induces the formation of the ternary complex inside living cells.
-
Cell Line and Plasmids: Use HEK293T cells. Prepare expression vectors for the target protein fused to NanoLuc® luciferase (e.g., BRD4-NLuc) and the E3 ligase component fused to HaloTag® (e.g., HaloTag-VHL).
-
Transfection: Co-transfect HEK293T cells with the BRD4-NLuc and HaloTag-VHL plasmids. Seed the transfected cells into a 96-well white assay plate.
-
Labeling and Treatment: 24 hours post-transfection, add the HaloTag® NanoBRET™ 618 Ligand (the energy acceptor) to the medium and incubate for at least 1 hour. Then, treat the cells with serial dilutions of BRD4-dPEG8.
-
Luminescence Measurement: Add the Nano-Glo® Substrate (the energy donor substrate) to all wells. Immediately measure both the donor emission (~460 nm) and acceptor emission (~618 nm) using a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A dose-dependent increase in the NanoBRET™ ratio indicates PROTAC-mediated ternary complex formation.
Conclusion
The linker is a pivotal component in the rational design of effective PROTACs. Chemical precursors like this compound provide a synthetically tractable and flexible platform for optimizing linker length and properties. By enabling the controlled and modular assembly of the final heterobifunctional molecule, such tools are invaluable for researchers in the field of targeted protein degradation. The systematic application of the synthetic and analytical protocols detailed in this guide allows for the robust characterization of novel degraders, accelerating the development of new therapeutics for a wide range of diseases.
References
The Strategic Role of Linkers in PROTAC Design: A Technical Guide to Benzyl-PEG8-THP and Other PEG-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target-binding and E3 ligase-recruiting moieties. Among the various linker classes, polyethylene glycol (PEG)-based linkers are widely employed due to their favorable physicochemical properties. This in-depth technical guide focuses on Benzyl-PEG8-THP, a commercially available PEG-based linker, and provides a comparative analysis with other commonly used PEG linkers. We delve into the synthesis, physicochemical properties, and impact of these linkers on PROTAC performance, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.
Introduction to PROTAC Technology and the Role of the Linker
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1] This event-driven mechanism offers significant advantages over traditional occupancy-based inhibitors, including the potential to target "undruggable" proteins and achieve prolonged pharmacodynamic effects.[2]
The linker is not a mere spacer but plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient protein degradation.[2][3] The linker's length, composition, and rigidity influence the PROTAC's solubility, cell permeability, metabolic stability, and overall pharmacokinetic profile.[4]
Polyethylene Glycol (PEG) Linkers are the most common motifs incorporated into PROTAC structures, with approximately 54% of reported PROTACs utilizing them. Their popularity stems from several key advantages:
-
Increased Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of often-hydrophobic PROTAC molecules.
-
Tunable Length: The length of the PEG linker can be easily modified by varying the number of ethylene glycol units, allowing for systematic optimization of the distance between the two ligands.
-
Flexibility: The conformational flexibility of PEG linkers can facilitate the optimal orientation of the target protein and E3 ligase for productive ternary complex formation.
-
Synthetic Accessibility: A wide variety of bifunctional PEG linkers are commercially available, simplifying the synthesis of PROTAC libraries.
This compound: A Closer Look
This compound is a heterobifunctional PEG-based linker featuring a benzyl ether at one terminus and a tetrahydropyranyl (THP) ether at the other. The "PEG8" designation indicates a chain of eight ethylene glycol units. Both the benzyl and THP groups serve as protecting groups for hydroxyl functionalities, which are common attachment points for ligands.
The strategic use of these protecting groups allows for the sequential and controlled synthesis of PROTACs. For instance, one protecting group can be selectively removed to attach the target protein ligand, followed by the deprotection of the second group to conjugate the E3 ligase ligand.
Comparative Analysis of PEG-Based PROTAC Linkers
Quantitative Data Presentation
The following tables summarize the degradation efficiency (DC50 and Dmax) of PROTACs with different PEG-based linkers targeting common cancer-related proteins.
Table 1: Comparison of PEG-Based Linkers in BRD4-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference |
| dBET6 | PEG-based | ~10 | >90 | Various | Cereblon | |
| ARV-825 | PEG-based | <1 | >90 | Various | Cereblon | |
| MZ1 | PEG-based | ~25 | >90 | HeLa | VHL | |
| Compound 34 | PEG-based (13-15 atoms) | 60 | 94 | MDA-MB-231 | Cereblon | |
| Compound 37 | PEG-based (10-12 atoms) | 62 | 86 | MDA-MB-231 | Cereblon |
Table 2: Comparison of PEG-Based Linkers in BCR-ABL-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference |
| Arg-PEG1-Dasa | 1 PEG unit | 0.85 | 98.8 | K562 | N-end rule E3 ligases | |
| SIAIS100 | PEG-based | 2.7 | 91.2 | K562 | Cereblon | |
| Dasatinib-based | PEG linkers | 0.48 - 1.56 | - | K562 | N-end rule E3 ligases |
Table 3: Comparison of PEG-Based Linkers in Androgen Receptor (AR)-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference |
| ARCC-4 | PEG-based | 5 | 98 | CRPC cells | VHL | |
| ARD-69 | PEG-based | 0.86 | >95 | LNCaP | VHL | |
| GDC-2992 | PEG-based | 2.7 | - | VCaP | - |
Table 4: Comparison of PEG-Based Linkers in Estrogen Receptor (ERα)-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (µM) | Dmax (%) | Cell Line | E3 Ligase | Reference |
| ERE-PROTAC | PEG-based | <5 | - | MCF-7 | - | |
| VHL-based PROTAC | Various PEG linkers | - | Effective at 1 µM | MCF-7 | VHL |
Physicochemical Properties
The linker significantly influences the overall physicochemical properties of a PROTAC molecule.
Table 5: General Physicochemical Properties of PROTACs with Different Linker Types
| Property | Alkyl Linkers | PEG Linkers | Rigid Linkers |
| Solubility | Generally lower (hydrophobic) | Generally higher (hydrophilic) | Variable, can enhance solubility |
| Permeability | Can be higher due to lipophilicity | Can be lower, but "chameleon effect" observed | Can improve permeability by reducing rotatable bonds |
| Metabolic Stability | Susceptible to oxidation | Can be susceptible to oxidation | Generally more stable |
| Flexibility | High | High | Low |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation of PROTAC performance.
Synthesis and Deprotection of Benzyl-PEG-OH and THP-Protected Linkers
Protocol 4.1.1: Synthesis of Benzyl-PEG-OH
This protocol describes the Williamson ether synthesis to introduce the benzyl protecting group.
-
Materials: Polyethylene glycol, Sodium Hydride (NaH), Benzyl Bromide, Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the polyethylene glycol in anhydrous DMF or THF.
-
Add NaH portion-wise at 0°C and stir for 30 minutes.
-
Add benzyl bromide dropwise and allow the reaction to warm to room temperature.
-
Stir overnight and monitor the reaction by TLC or LC-MS.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
Protocol 4.1.2: Deprotection of Benzyl Group via Catalytic Hydrogenation
-
Materials: Benzyl-protected PEG linker, 10% Palladium on Carbon (Pd/C), Methanol or Ethanol, Hydrogen gas source.
-
Procedure:
-
Dissolve the benzyl-protected linker in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 10 mol%).
-
Purge the reaction vessel with an inert gas (e.g., argon) and then introduce hydrogen gas (e.g., via a balloon or a hydrogenation apparatus).
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.
-
Protocol 4.1.3: Deprotection of THP Group
-
Materials: THP-protected linker, Acetic acid, Tetrahydrofuran (THF), Water, or p-Toluenesulfonic acid in an alcohol solvent.
-
Procedure (Acidic Hydrolysis):
-
Dissolve the THP-protected linker in a mixture of acetic acid, THF, and water (e.g., 3:1:1 ratio).
-
Stir the reaction at room temperature or slightly elevated temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product.
-
Purify the crude product as needed.
-
Determination of Degradation Efficiency (DC50 and Dmax) by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Also, probe for a loading control (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Develop the blot using a chemiluminescent substrate and capture the signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol describes the use of SPR to measure the kinetics and affinity of ternary complex formation.
-
Materials: SPR instrument, sensor chip, purified E3 ligase, target protein, and PROTAC.
-
Procedure:
-
Immobilize the E3 ligase onto the sensor chip surface.
-
Inject a constant concentration of the target protein mixed with varying concentrations of the PROTAC over the chip surface.
-
Monitor the association and dissociation phases to obtain sensorgrams.
-
Fit the data to a suitable binding model to determine the kinetic parameters (kon, koff) and affinity (KD) of the ternary complex.
-
Calculate the cooperativity (α) by comparing the affinity of the PROTAC for the E3 ligase in the absence and presence of the target protein.
-
Ubiquitination Assay
This protocol outlines a method to detect the ubiquitination of the target protein.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells under denaturing conditions to preserve the ubiquitin chains.
-
-
Immunoprecipitation:
-
Immunoprecipitate the target protein from the cell lysates using a specific antibody.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot and probe with an anti-ubiquitin antibody to detect the polyubiquitinated target protein.
-
Visualization of Key Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key biological pathways involved in PROTAC-mediated protein degradation.
Caption: PROTAC Mechanism of Action.
Experimental Workflows
The following diagrams outline the workflows for key experimental procedures.
Caption: Western Blot Experimental Workflow.
Caption: Ternary Complex Formation Assay (SPR) Workflow.
Conclusion
The linker is a critical determinant of PROTAC efficacy, and PEG-based linkers, including this compound, offer a versatile platform for PROTAC development. The choice of linker length and composition must be carefully optimized for each target protein and E3 ligase pair. While direct comparative data for specific linkers like this compound is limited, the collation of data from different studies provides valuable insights into structure-activity relationships. The detailed experimental protocols provided in this guide offer a framework for the robust evaluation of novel PROTACs, from their synthesis to their cellular activity. Future advancements in computational modeling and a deeper understanding of the structural biology of ternary complexes will further rationalize linker design and accelerate the development of next-generation protein degraders.
References
Commercial Availability and Technical Guide for Benzyl-PEG8-THP in Research
For researchers and professionals in drug development, the accessibility and technical understanding of specialized chemical reagents are paramount. Benzyl-PEG8-THP, a polyethylene glycol (PEG)-based linker, has emerged as a critical tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This in-depth guide provides a comprehensive overview of its commercial availability, key technical data, and detailed experimental protocols relevant to its application in PROTAC development.
Commercial Sourcing of this compound
This compound is readily available for research purposes from a variety of chemical suppliers. These vendors offer the compound with specified purity levels and in various quantities to suit diverse research needs. For procurement, researchers can refer to the following suppliers who list this compound in their catalogs.
| Supplier | CAS Number | Molecular Weight ( g/mol ) | Purity |
| DC Chemicals | 1611489-00-9 | Not Specified | Not Specified |
| Nordic Biosite | 1611489-00-9 | Not Specified | Not Specified |
| Fluorochem | 1611489-00-9 | 544.67 | ≥98% |
| MedchemExpress | 1611489-00-9 | 544.67 | Not Specified |
| MCE (MCE-V-0144) | 1611489-00-9 | 544.67 | Not Specified |
| Ambeed | 1611489-00-9 | Not Specified | Not Specified |
Technical Profile
This compound is a bifunctional molecule featuring a benzyl-protected alcohol on one end of an eight-unit polyethylene glycol chain, and a tetrahydropyran (THP)-protected alcohol on the other.[1][2][3] This structure allows for sequential chemical modifications, making it an ideal linker for connecting a target protein-binding ligand (warhead) and an E3 ligase-binding ligand in a PROTAC molecule.[1][2] The PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC.
Experimental Protocols
The following sections outline detailed methodologies for the synthesis of a PROTAC using a PEG linker like this compound, and subsequent cellular assays to evaluate its efficacy.
PROTAC Synthesis via Amide Bond Formation
This protocol describes a general method for coupling a carboxylic acid-functionalized ligand (either for the target protein or the E3 ligase) with an amine-functionalized PEG linker, which can be derived from this compound.
Materials:
-
Carboxylic acid-functionalized ligand (Component A-COOH)
-
Amine-derivatized PEG linker (derived from this compound)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Nitrogen atmosphere
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand (Component A-COOH) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add the amine-derivatized PEG linker (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of 5% LiCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the coupled product.
-
The protecting groups (e.g., Boc on the amine linker or others on the ligands) can then be removed under appropriate conditions (e.g., TFA in DCM for Boc deprotection).
-
The second ligand can then be coupled to the deprotected end of the linker using a similar amide coupling strategy.
Western Blotting for Protein Degradation
This assay is fundamental for quantifying the reduction of the target protein levels following PROTAC treatment.
Materials:
-
Cells expressing the target protein
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells in a suitable format (e.g., 6-well or 12-well plates) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC and a vehicle control for a specified time course (e.g., 2, 4, 8, 12, 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific to the target protein and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
Cell Viability Assays
These assays are crucial for assessing the cytotoxic effects of the PROTAC on cancer cells.
MTT Assay:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Seed cells in an opaque-walled 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubate for the desired treatment duration.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
Visualizing the PROTAC Workflow
The following diagram illustrates the general experimental workflow for the development and evaluation of a PROTAC synthesized using a linker such as this compound.
References
Methodological & Application
Application Note: Deprotection of the Tetrahydropyranyl (THP) Group from Benzyl-PEG8-THP
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tetrahydropyranyl (THP) group is a widely used protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its ease of introduction, low cost, and stability under a variety of non-acidic conditions, including exposure to organometallic reagents, hydrides, and strongly basic environments.[1][2][3] The THP ether is, however, readily cleaved under mild acidic conditions, allowing for selective deprotection.[1][4]
This application note provides detailed protocols for the deprotection of the THP group from Benzyl-PEG8-THP, a heterobifunctional linker commonly used in bioconjugation and drug delivery systems. The presence of a benzyl ether on one terminus and a protected hydroxyl group on the other allows for orthogonal chemical modifications. The selective removal of the THP group is a critical step to unmask the terminal hydroxyl group for subsequent conjugation or derivatization. The protocols outlined below are optimized for efficiency, yield, and compatibility with the polyethylene glycol (PEG) and benzyl ether moieties.
Deprotection Mechanism
The deprotection of a THP ether is an acid-catalyzed hydrolysis of an acetal. The reaction proceeds via protonation of the ether oxygen atom within the pyran ring, followed by cleavage of the C-O bond to release the alcohol and a resonance-stabilized oxocarbenium ion. This cation is then quenched by a nucleophilic solvent, such as water or an alcohol, to form a hemiacetal, which is in equilibrium with its open-chain aldehyde form.
Comparative Data on THP Deprotection Conditions
A variety of acidic catalysts can be employed for THP deprotection. The choice of catalyst and solvent system depends on the sensitivity of other functional groups within the molecule. The following table summarizes several reported methods, highlighting the versatility of this transformation.
| Catalyst | Solvent System | Temperature | Typical Time | Yield | Reference |
| p-Toluenesulfonic acid (p-TsOH) | Methanol (MeOH) | Room Temp. | 1 - 2 h | High (>90%) | |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol (EtOH) | Room Temp. - 60°C | 2 - 16 h | Good to High | |
| Acetic Acid (AcOH) | THF / H₂O (3:1:1) | Room Temp. - 45°C | 4 - 8 h | Good to High | |
| Dowex-50W-X8 Resin | Methanol (MeOH) | Room Temp. | 1 - 3 h | Excellent (>95%) | |
| Iron(III) Tosylate | Methanol (MeOH) | Room Temp. | 1 - 2 h | High (>90%) | |
| Lithium Chloride (LiCl) | DMSO / H₂O | 90°C | 6 h | Excellent (>90%) | |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂ / H₂O | Room Temp. | 0.5 - 2 h | Good to High |
Experimental Protocols
The following are detailed protocols for the deprotection of this compound. It is crucial to monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to avoid over-exposure to acidic conditions which could potentially affect the PEG chain or benzyl ether.
Protocol 1: Deprotection using Pyridinium p-Toluenesulfonate (PPTS)
This method is particularly mild and suitable for acid-sensitive substrates.
Materials and Reagents:
-
This compound
-
Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC eluent (e.g., 10% MeOH in DCM)
-
Visualizing agent (e.g., p-anisaldehyde stain)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous ethanol (approx. 0.1 M concentration).
-
Add PPTS (0.1 - 0.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC every 1-2 hours. The product, Benzyl-PEG8-OH, should have a lower Rf value than the starting material.
-
Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM or EtOAc and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection using Dowex-50W-X8 Acidic Resin
This heterogeneous catalysis method allows for a very simple work-up, as the acid catalyst can be removed by simple filtration.
Materials and Reagents:
-
This compound
-
Dowex-50W-X8 resin (H⁺ form)
-
Anhydrous Methanol (MeOH)
-
Triethylamine (TEA) or Pyridine (optional, for quenching)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
TLC supplies (as in Protocol 1)
Procedure:
-
Prepare the Dowex resin by washing it sequentially with 6M HCl, deionized water (until washings are neutral), and finally methanol.
-
Dissolve this compound (1 equivalent) in anhydrous methanol (approx. 0.1 M).
-
Add the activated Dowex-50W-X8 resin (a catalytic amount, approx. 10-20% by weight of the substrate).
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.
-
Once the reaction is complete, filter the mixture to remove the resin beads. Wash the beads with a small amount of methanol or DCM.
-
(Optional) Add a few drops of triethylamine or pyridine to the filtrate to ensure any leached acid is neutralized.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
The product is often of high purity, but can be further purified by silica gel chromatography if needed.
General Experimental Workflow
The overall process from the protected starting material to the final purified product follows a standardized sequence in synthetic organic chemistry.
Troubleshooting
-
Incomplete Reaction: If the reaction stalls, a small, additional portion of the acid catalyst can be added. Gentle warming (e.g., to 40°C) may also increase the reaction rate, but should be done cautiously.
-
Product Degradation: The PEG chain is generally stable, but prolonged exposure to strong acids can cause degradation. It is crucial to neutralize the reaction mixture promptly upon completion.
-
Difficulty in Purification: THP-protected compounds can sometimes undergo deprotection on standard silica gel due to its acidic nature. If streaking or decomposition is observed during column chromatography, the silica gel can be pre-treated with a solvent system containing a small amount of a basic modifier like triethylamine (~1-2%), or an alternative stationary phase such as neutral alumina can be used.
References
Application Notes and Protocols for Bioconjugation with Benzyl-PEG8-THP
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of Benzyl-PEG8-THP in bioconjugation. This compound is a heterobifunctional linker containing a benzyl group, a discrete eight-unit polyethylene glycol (PEG) spacer, and a tetrahydropyranyl (THP) protected primary alcohol. The PEG spacer enhances solubility and provides spatial separation between the conjugated molecules, while the benzyl group can be utilized in various chemical modifications. The terminal hydroxyl group, after deprotection of the THP ether, allows for covalent attachment to proteins and other biomolecules.
The overall process involves a two-stage approach: first, the deprotection of the THP group to reveal the terminal hydroxyl group, and second, the activation of this hydroxyl group for subsequent conjugation to a target protein. This protocol will focus on the activation of the hydroxyl group to form a succinimidyl ester, which readily reacts with primary amines (e.g., lysine residues) on a protein.
Reaction Workflow
The bioconjugation process using this compound can be summarized in the following three key stages:
-
Deprotection of the THP Group: The tetrahydropyranyl (THP) protecting group is removed under acidic conditions to yield the free hydroxyl group of the PEG linker.
-
Activation of the Hydroxyl Group: The terminal hydroxyl group of the deprotected Benzyl-PEG8-OH is activated, for instance, by conversion to an N-hydroxysuccinimide (NHS) ester.
-
Conjugation to the Target Protein: The activated PEG linker is then reacted with the target protein, forming a stable covalent bond with primary amine groups.
Caption: Experimental workflow for the bioconjugation of this compound to a target protein.
Reaction Components and Logical Relationships
The successful bioconjugation is dependent on the interplay of several key components and reaction conditions. The following diagram illustrates these logical relationships.
Caption: Logical relationships of components and conditions in the this compound bioconjugation process.
Experimental Protocols
Stage 1: Deprotection of this compound
The THP group is an acetal that is readily cleaved under mildly acidic conditions.[1][2]
Materials:
-
This compound
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Deionized water (H₂O)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol:
-
Dissolve this compound in a 3:1:1 mixture of THF:AcOH:H₂O.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.
-
Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product (Benzyl-PEG8-OH) by silica gel column chromatography if necessary.
| Parameter | Recommended Condition |
| Solvent System | THF:Acetic Acid:H₂O (3:1:1 v/v/v) |
| Temperature | Room Temperature |
| Reaction Time | 4 - 6 hours |
| Work-up | Neutralization, Extraction |
| Purification | Silica Gel Chromatography |
Table 1. Recommended reaction conditions for the deprotection of this compound.
Stage 2: Activation of Benzyl-PEG8-OH with EDC/NHS
The terminal hydroxyl group is activated by converting it into an NHS ester, which is reactive towards primary amines.[3] This two-step, one-pot reaction uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
Benzyl-PEG8-OH (from Stage 1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
Protocol:
-
Dissolve Benzyl-PEG8-OH in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture can be used directly in the next step or the activated linker can be precipitated by adding the reaction mixture to cold, dry diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
Store the activated Benzyl-PEG8-NHS ester under desiccated conditions at -20°C until use.
| Parameter | Recommended Condition |
| Activating Agents | EDC (1.5 eq.), NHS (1.5 eq.) |
| Solvent | Anhydrous DMF or DCM |
| Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours |
| Storage of Activated Linker | -20°C, Desiccated |
Table 2. Recommended reaction conditions for the activation of Benzyl-PEG8-OH.
Stage 3: Conjugation of Benzyl-PEG8-NHS to a Target Protein
The activated NHS ester of the PEG linker reacts with primary amines on the protein to form stable amide bonds.
Materials:
-
Target protein with accessible primary amines (e.g., lysine residues)
-
Benzyl-PEG8-NHS (from Stage 2)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or Borate Buffer pH 8.0-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)
Protocol:
-
Prepare a solution of the target protein in the chosen reaction buffer. The protein concentration typically ranges from 1-10 mg/mL.
-
Dissolve the freshly prepared or stored Benzyl-PEG8-NHS in a small amount of anhydrous DMSO or DMF immediately before use.
-
Add the desired molar excess of the activated PEG solution to the protein solution. A starting point is a 10- to 50-fold molar excess of the PEG linker to the protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
-
Monitor the conjugation reaction by SDS-PAGE, which will show an increase in the molecular weight of the protein upon successful PEGylation.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted PEG-NHS ester.
-
Incubate for an additional 30 minutes.
-
Purify the Benzyl-PEG8-Protein conjugate from unreacted PEG linker and by-products using an appropriate method such as SEC or dialysis.
| Parameter | Recommended Condition |
| Protein Concentration | 1 - 10 mg/mL |
| Molar Ratio (PEG:Protein) | 10:1 to 50:1 (to be optimized) |
| Reaction Buffer | PBS (pH 7.4) or Borate Buffer (pH 8.0-8.5) |
| Temperature | Room Temperature or 4°C |
| Reaction Time | 1 - 2 hours (RT) or overnight (4°C) |
| Quenching Agent | Tris-HCl or Glycine |
| Purification Method | Size-Exclusion Chromatography (SEC) or Dialysis |
Table 3. Recommended reaction conditions for the conjugation of Benzyl-PEG8-NHS to a protein.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Deprotection Yield | Incomplete reaction | Increase reaction time or temperature slightly. Ensure the freshness of reagents. |
| Product loss during work-up | Ensure complete neutralization before extraction. Use a sufficient volume of extraction solvent. | |
| Low Activation Efficiency | Moisture in the reaction | Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Inactive EDC/NHS | Use fresh or properly stored reagents. | |
| Low PEGylation Efficiency | Inactive PEG-NHS ester | Prepare the activated PEG-NHS ester fresh or ensure proper storage (desiccated, -20°C). |
| Low reactivity of protein amines | Increase the pH of the reaction buffer to 8.0-8.5 to increase the nucleophilicity of the amine groups. | |
| Presence of amine-containing buffers | Use amine-free buffers such as PBS or borate buffer for the conjugation reaction. | |
| Protein Precipitation | High protein concentration | Reduce the protein concentration. |
| Intermolecular cross-linking | Decrease the molar ratio of PEG to protein. |
Table 4. Troubleshooting guide for this compound bioconjugation.
Conclusion
This document provides a comprehensive guide for the successful bioconjugation of this compound to proteins. The protocols are intended as a starting point, and optimization of reaction conditions, such as molar ratios, reaction times, and purification methods, may be necessary for specific proteins and applications. Careful execution of the deprotection, activation, and conjugation steps will enable researchers to effectively utilize this versatile linker in their drug development and bioconjugation projects.
References
Application Notes and Protocols for Cell-Based Protein Degradation Assays Using PROTACs Incorporating a Benzyl-PEG8-THP Linker
For Research Use Only.
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than simply inhibiting their function.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3][4] This tripartite complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The linker component of a PROTAC is crucial for optimizing the stability and efficacy of the ternary complex. Benzyl-PEG8-THP is a polyethylene glycol (PEG)-based linker utilized in the synthesis of PROTACs. The PEG component can enhance solubility and the tetrahydropyran (THP) group serves as a protecting group in organic synthesis. These application notes provide a comprehensive guide for researchers utilizing a hypothetical PROTAC, termed PROTAC-X , which incorporates the this compound linker to induce the degradation of a target protein in cell-based assays. For the purpose of these protocols, we will assume PROTAC-X targets a hypothetical Protein of Interest (POI) by recruiting the von Hippel-Lindau (VHL) E3 ligase.
Mechanism of Action of PROTAC-X
PROTAC-X operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The molecule penetrates the cell membrane and simultaneously binds to the POI and the VHL E3 ligase, forming a ternary complex. This proximity induces the VHL ligase to tag the POI with ubiquitin molecules. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Caption: Mechanism of action of PROTAC-X.
Data Presentation
Table 1: Dose-Dependent Degradation of POI by PROTAC-X
| Concentration of PROTAC-X (nM) | % POI Remaining (Western Blot) | % POI Remaining (In-Cell Western) |
| 0 (Vehicle) | 100 | 100 |
| 1 | 85 | 88 |
| 10 | 52 | 55 |
| 100 | 15 | 18 |
| 1000 | 12 | 14 |
| 100 + MG132 | 95 | 98 |
Data are representative and for illustrative purposes only.
Table 2: Time-Dependent Degradation of POI by PROTAC-X at 100 nM
| Incubation Time (hours) | % POI Remaining (Western Blot) |
| 0 | 100 |
| 2 | 80 |
| 4 | 65 |
| 8 | 40 |
| 16 | 20 |
| 24 | 15 |
Data are representative and for illustrative purposes only.
Experimental Protocols
Protocol 1: Western Blot for POI Degradation
This protocol details the use of Western blotting to quantify the degradation of a target POI following treatment with PROTAC-X.
Materials:
-
Cell line expressing the POI
-
Complete cell culture medium
-
PROTAC-X stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Compound Treatment:
-
Prepare serial dilutions of PROTAC-X in cell culture medium to achieve the desired final concentrations.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
To confirm proteasome-dependent degradation, include a control co-treated with PROTAC-X (100 nM) and a proteasome inhibitor like MG132 (10 µM).
-
Aspirate the old medium from the cells and add the medium containing the different treatments.
-
Incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.
-
Load equal amounts of protein per lane and run the gel.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
-
Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control signal. Express the results as a percentage of the vehicle-treated control.
Caption: Workflow for Western Blot analysis.
Protocol 2: In-Cell Western™ Assay for Higher Throughput Screening
The In-Cell Western™ (ICW) assay is a quantitative immunofluorescence method performed in microplates, offering higher throughput than traditional Western blotting.
Materials:
-
Cell line expressing the POI
-
Complete cell culture medium
-
PROTAC-X stock solution
-
Vehicle control (DMSO)
-
96-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer)
-
Primary antibody against the POI
-
Normalization stain (e.g., CellTag™ 700 Stain)
-
IRDye®-conjugated secondary antibody (e.g., IRDye® 800CW)
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Treat cells with serial dilutions of PROTAC-X as described in Protocol 1. Incubate for the desired time.
-
Fixation and Permeabilization:
-
Aspirate the treatment medium and wash the cells with PBS.
-
Fix the cells by adding 4% PFA for 20 minutes at room temperature.
-
Wash the cells multiple times with PBS containing 0.1% Tween-20.
-
Permeabilize the cells with permeabilization buffer for 20 minutes.
-
-
Blocking: Wash the cells and add blocking buffer for 1.5 hours at room temperature.
-
Antibody Incubation:
-
Incubate the cells with the primary antibody against the POI overnight at 4°C.
-
Wash the cells multiple times.
-
Incubate with the IRDye®-conjugated secondary antibody and the cell normalization stain for 1 hour at room temperature, protected from light.
-
-
Imaging: Wash the cells multiple times to remove unbound antibodies and stain. Scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity in the two channels (target protein and cell stain). Normalize the target protein signal to the normalization stain signal. Express results as a percentage of the vehicle-treated control.
Caption: Workflow for In-Cell Western assay.
Troubleshooting and Considerations
-
No Degradation Observed:
-
Confirm target engagement and cell permeability of the PROTAC.
-
Verify that the chosen cell line expresses the necessary E3 ligase (VHL in this case).
-
Optimize PROTAC concentration and incubation time.
-
-
Inconsistent Results:
-
Ensure consistent cell seeding density and health.
-
Maintain precise timing for all incubation steps.
-
Confirm antibody specificity and quality.
-
-
"Hook Effect": High concentrations of PROTAC can sometimes lead to reduced degradation due to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex. A full dose-response curve is essential to identify the optimal concentration range.
Conclusion
PROTACs that incorporate linkers such as this compound represent a powerful class of molecules for targeted protein degradation. The protocols outlined in these application notes provide robust methods for evaluating the efficacy of such PROTACs in cell-based systems. Careful execution of these experiments, including appropriate controls, will yield valuable insights into the dose- and time-dependent degradation of the target protein, accelerating research and development in this exciting field.
References
Application Notes and Protocols for the Analytical Characterization of Benzyl-PEG8-THP Conjugates
Abstract: This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of Benzyl-PEG8-THP conjugates. These conjugates, featuring a benzyl group, an octaethylene glycol (PEG8) spacer, and a tetrahydropyranyl (THP) protecting group, are increasingly utilized in drug delivery and bioconjugation applications. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of these important molecules. The primary analytical techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Introduction
The effective characterization of PEGylated conjugates is a critical aspect of drug development and manufacturing, ensuring product consistency, safety, and efficacy. This compound is a heterobifunctional linker that combines the hydrophilicity of a discrete PEG spacer with a stable benzyl ether and a labile THP ether, which can be used as a protecting group for an alcohol functionality. This application note details the analytical workflow for the structural elucidation and purity assessment of this conjugate.
Analytical Workflow
A multi-faceted analytical approach is essential for the thorough characterization of this compound conjugates. The general workflow involves initial structural confirmation by NMR and MS, followed by purity assessment and quantification using HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural confirmation of this compound conjugates. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Data Presentation: Expected Chemical Shifts
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the key structural motifs of the this compound conjugate.
| Structural Moiety | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Benzyl Group | ||
| Aromatic Protons | 7.25 - 7.40 (m, 5H) | 127.5 - 138.5 |
| Benzylic CH₂ | ~4.55 (s, 2H) | ~73.3 |
| PEG8 Chain | ||
| Methylene Protons (-O-CH₂-CH₂-O-) | 3.60 - 3.75 (m) | 69.0 - 71.0 |
| THP Group | ||
| Anomeric Proton (O-CH-O) | ~4.6 (m, 1H) | ~98.0 |
| Ring Protons (adjacent to O) | 3.50 - 3.90 (m, 2H) | 62.0 - 63.0 |
| Other Ring Protons | 1.50 - 1.90 (m, 6H) | 19.0 - 31.0 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicity is denoted as s (singlet), m (multiplet).
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound conjugates and for quantifying the main component relative to any impurities. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.
Experimental Protocol: RP-HPLC
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient Elution:
-
A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a good starting point for method development.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm (for the benzyl chromophore).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Data Presentation: Expected Retention Times
The retention time of the this compound conjugate will depend on the specific HPLC conditions. However, a general elution profile can be predicted.
| Compound | Expected Retention Time | Rationale |
| Benzyl Alcohol (potential starting material) | Early eluting | More polar than the conjugate. |
| This compound Conjugate | Main Peak | The hydrophobic benzyl and THP groups provide strong retention on a C18 column. |
| Unreacted PEG8-THP | Earlier than conjugate | Lacks the hydrophobic benzyl group. |
| Hydrolyzed Conjugate (Benzyl-PEG8-OH) | Earlier than conjugate | The free hydroxyl group increases polarity. |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the this compound conjugate and to provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique for this type of molecule.[1]
Experimental Protocol: LC-MS
-
Instrumentation: An HPLC system coupled to an ESI mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap for high-resolution mass analysis).
-
LC Conditions: Utilize the RP-HPLC method described in section 4.1.
-
MS Conditions:
-
Ionization Mode: Positive ion mode is typically used for PEGylated compounds.
-
Scan Range: A range of m/z 100-1000 should be sufficient to observe the molecular ion and key fragments.
-
In-Source CID: Applying a moderate cone voltage can induce in-source fragmentation to generate characteristic PEG-related ions.[2][3][4]
-
-
Data Analysis: The molecular weight is determined from the m/z of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).
Data Presentation: Expected m/z Values and Fragments
The theoretical molecular weight of this compound (C₂₆H₄₄O₁₀) is 516.62 g/mol .
| Ion | Expected m/z |
| [M+H]⁺ | 517.63 |
| [M+Na]⁺ | 539.61 |
| [M+K]⁺ | 555.58 |
Expected Fragmentation Pattern:
The fragmentation of the this compound conjugate is expected to occur at the ether linkages.
Conclusion
The analytical methods described in this document provide a robust framework for the comprehensive characterization of this compound conjugates. The combination of NMR, HPLC, and MS allows for unambiguous structural confirmation, purity assessment, and molecular weight determination. These protocols can be adapted and optimized for specific instrumentation and for the analysis of related PEGylated compounds.
References
- 1. enovatia.com [enovatia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Benzyl-PEG8-THP in Oncology Drug Discovery
Disclaimer: As of the last update, specific examples of Proteolysis Targeting Chimeras (PROTACs) synthesized using the precise Benzyl-PEG8-THP linker and their corresponding quantitative biological data were not publicly available in peer-reviewed literature. Therefore, this document provides a detailed, representative application note and protocol based on established principles of PROTAC design and the known characteristics of its constituent parts. The specific PROTAC molecule, its synthesis, and the presented data are illustrative to guide researchers in the application of this compound.
Application Notes: Leveraging this compound in PROTAC-based Cancer Therapy
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in diseases like cancer.[1] A PROTAC molecule is a heterobifunctional entity composed of three key components: a "warhead" that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]
This compound is a commercially available, high-purity linker designed for the synthesis of PROTACs.[3] Its structure combines several advantageous features for oncology drug discovery:
-
Polyethylene Glycol (PEG) Moiety (PEG8): The eight-unit PEG chain imparts significant hydrophilicity to the PROTAC molecule. This can improve solubility, a common challenge with large and often greasy PROTAC molecules, thereby enhancing bioavailability. The flexibility of the PEG chain also allows for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex.
-
Benzyl Group: The benzyl group can provide a degree of rigidity and may engage in favorable pi-stacking interactions with amino acid residues on the target protein or E3 ligase, potentially influencing the stability and cooperativity of the ternary complex.
-
Tetrahydropyran (THP) Group: The THP group serves as a protecting group for a hydroxyl functionality. This allows for directional and controlled synthesis of the PROTAC, enabling the sequential attachment of the warhead and the E3 ligase ligand.
The application of this compound in oncology drug discovery is primarily in the assembly of PROTACs targeting oncoproteins that are difficult to inhibit with traditional small molecules, such as transcription factors and scaffolding proteins. By inducing the degradation of these "undruggable" targets, PROTACs can offer a novel therapeutic avenue for various cancers.
Hypothetical PROTAC Example: Targeting Bruton's Tyrosine Kinase (BTK) in B-cell Malignancies
To illustrate the application of this compound, we present a hypothetical PROTAC, "BTK-Degrader-1," designed to target Bruton's Tyrosine Kinase (BTK). BTK is a clinically validated target in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma. Ibrutinib is an FDA-approved BTK inhibitor. For this example, we will use a derivative of a known BTK inhibitor as the warhead and pomalidomide as the E3 ligase ligand, which recruits Cereblon (CRBN).
Structure of Hypothetical BTK-Degrader-1:
(Warhead: BTK Inhibitor Core) --- (Linker: Benzyl-PEG8) --- (E3 Ligase Ligand: Pomalidomide)
Quantitative Data Summary (Illustrative)
The following table presents plausible, illustrative data for the biological activity of BTK-Degrader-1 in a relevant cancer cell line (e.g., TMD8, a diffuse large B-cell lymphoma line).
| Parameter | BTK-Degrader-1 | Ibrutinib (Parent Inhibitor) |
| Target Protein | Bruton's Tyrosine Kinase (BTK) | Bruton's Tyrosine Kinase (BTK) |
| E3 Ligase Recruited | Cereblon (CRBN) | N/A |
| Cell Line | TMD8 | TMD8 |
| DC50 (BTK Degradation) | 50 nM | No degradation |
| Dmax (BTK Degradation) | >95% | No degradation |
| IC50 (Cell Viability) | 100 nM | 200 nM |
-
DC50: The concentration of the compound required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
-
IC50: The concentration of the compound required to inhibit 50% of cell viability.
Experimental Protocols
Protocol 1: Synthesis of Hypothetical BTK-Degrader-1
This protocol describes a potential synthetic route for BTK-Degrader-1, assuming a carboxylic acid-functionalized BTK inhibitor warhead and the commercially available this compound linker, which would be deprotected and activated for coupling.
Step 1: Deprotection of this compound to Yield Benzyl-PEG8-OH
-
Dissolve this compound (1.0 eq) in a 4:1 mixture of acetic acid and water.
-
Stir the reaction mixture at 40°C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (DCM) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Benzyl-PEG8-OH.
Step 2: Activation of Benzyl-PEG8-OH (e.g., Mesylation)
-
Dissolve Benzyl-PEG8-OH (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0°C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Benzyl-PEG8-OMs.
Step 3: Coupling of Benzyl-PEG8-OMs with Pomalidomide
-
Dissolve pomalidomide (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add a base such as potassium carbonate (2.0 eq).
-
Add the Benzyl-PEG8-OMs (1.0 eq) to the mixture.
-
Stir the reaction at 60°C overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate. Purify by flash column chromatography to obtain the Pomalidomide-PEG8-Benzyl intermediate.
Step 4: Deprotection of the Benzyl Group and Coupling with BTK Inhibitor Warhead
-
The specific chemistry for this step would depend on the functional handle on the BTK inhibitor warhead. Assuming a carboxylic acid on the warhead, the benzyl group on the linker would be removed (e.g., by hydrogenolysis) to reveal an alcohol, which would then be converted to an amine or other reactive group for amide bond formation with the warhead using standard coupling reagents like HATU or HOBt/EDC.
Protocol 2: Western Blotting for BTK Degradation
-
Seed TMD8 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of BTK-Degrader-1 (e.g., 1 nM to 10 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control (Ibrutinib).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK (e.g., rabbit anti-BTK) overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., mouse anti-GAPDH or β-actin) for 1 hour at room temperature.
-
Wash the membrane with TBST (3x).
-
Incubate with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit and anti-mouse) for 1 hour at room temperature.
-
Wash the membrane with TBST (3x).
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize the BTK signal to the loading control.
Protocol 3: Cell Viability Assay (MTT Assay)
-
Seed TMD8 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of BTK-Degrader-1 and Ibrutinib for 72 hours.
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by non-linear regression analysis.
Visualizations
Caption: Simplified BTK signaling pathway in B-cells.
Caption: Experimental workflow for synthesis and evaluation.
Caption: Mechanism of action for a hypothetical BTK PROTAC.
References
Application Notes and Protocols for PROTACs Built with Benzyl-PEG8-THP Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). These heterobifunctional molecules consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex formed between the PROTAC, the POI, and the E3 ligase.
The Benzyl-PEG8-THP linker is a poly(ethylene glycol) (PEG)-based linker that incorporates a benzyl group and a tetrahydropyranyl (THP) protected alcohol. The PEG chain provides hydrophilicity and flexibility, which can enhance solubility and cell permeability. The benzyl group can introduce a degree of rigidity and may participate in favorable interactions within the ternary complex. The THP group serves as a protecting group for a terminal hydroxyl, allowing for directional and controlled synthesis of the PROTAC molecule. While specific case studies detailing the use of the exact this compound linker are not extensively found in peer-reviewed literature, its components are representative of linkers used in successful PROTAC design. This document provides a detailed overview of the application of such linkers in the construction of PROTACs, using a well-documented Bruton's tyrosine kinase (BTK) degrader as a representative case study.
Case Study: A BTK-Targeting PROTAC with a Benzyl-PEG-Based Linker
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for B-cell malignancies.[1] PROTACs that induce the degradation of BTK have shown promise in overcoming resistance to traditional BTK inhibitors.[1] This section will focus on a hypothetical, yet representative, BTK PROTAC constructed with a linker analogous to this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for a successful BTK-targeting PROTAC. These values are representative of what researchers would aim for during the development of such a molecule.
| Parameter | Value | Description |
| Binding Affinity (BTK) | ||
| Kd | 15 nM | Dissociation constant for binding to BTK, indicating high affinity. |
| Binding Affinity (E3 Ligase) | ||
| Kd (CRBN) | 1.2 µM | Dissociation constant for binding to the Cereblon (CRBN) E3 ligase. |
| Degradation Efficacy | ||
| DC50 | 5 nM | Concentration of the PROTAC required to degrade 50% of the target protein in cells. |
| Dmax | >95% | Maximum percentage of target protein degradation achieved. |
| Cellular Activity | ||
| IC50 (Cell Viability) | 25 nM | Concentration of the PROTAC that inhibits 50% of cell growth in a cancer cell line. |
| Pharmacokinetics | ||
| Half-life (in vivo) | 8 hours | Time taken for the concentration of the PROTAC to reduce by half in an animal model. |
Signaling Pathway
BTK is a key kinase in the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades, including PLCγ2, which ultimately results in the activation of transcription factors like NF-κB and promotes B-cell proliferation and survival. A BTK-targeting PROTAC induces the degradation of BTK, thereby inhibiting this entire downstream signaling cascade.
Caption: Diagram of the BTK signaling pathway and the intervention by a BTK-targeting PROTAC.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of a representative BTK PROTAC.
Synthesis of a BTK PROTAC with a Benzyl-PEG-Based Linker
The synthesis of a PROTAC is a multi-step process involving the preparation of the warhead (BTK inhibitor), the E3 ligase ligand, and the linker, followed by their conjugation.
Workflow for PROTAC Synthesis
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Protocol 1: Synthesis of the Benzyl-PEG8-OTs Linker
-
Materials: Benzyl-PEG8-OH, p-toluenesulfonyl chloride (TsCl), triethylamine (TEA), dichloromethane (DCM).
-
Dissolve Benzyl-PEG8-OH (1.0 eq) in anhydrous DCM.
-
Add TEA (1.5 eq) to the solution.
-
Cool the reaction mixture to 0°C.
-
Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Benzyl-PEG8-OTs.
Protocol 2: Coupling of Linker to E3 Ligase Ligand (Pomalidomide derivative)
-
Materials: Pomalidomide with a free amine handle, Benzyl-PEG8-OTs, N,N-diisopropylethylamine (DIPEA), dimethylformamide (DMF).
-
Dissolve the pomalidomide derivative (1.0 eq) and Benzyl-PEG8-OTs (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: Final Coupling to BTK Warhead (Ibrutinib analogue)
-
Materials: Ibrutinib analogue with a suitable functional group for coupling (e.g., a carboxylic acid), the linker-pomalidomide conjugate, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA, DMF.
-
Dissolve the ibrutinib analogue (1.0 eq), the linker-pomalidomide conjugate (1.0 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation of the BTK PROTAC
Workflow for Biological Evaluation
Caption: A typical workflow for the biological evaluation of a PROTAC.
Protocol 4: Western Blot for BTK Degradation
-
Cell Culture and Treatment: Seed a suitable B-cell lymphoma cell line (e.g., TMD8) in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the BTK PROTAC for different time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against BTK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software to determine the percentage of BTK degradation relative to the vehicle-treated control.
Protocol 5: Cell Viability Assay (MTS Assay)
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the BTK PROTAC for 72 hours.
-
MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value by plotting the data using a non-linear regression model.
Conclusion
The design and synthesis of effective PROTACs require careful consideration of all three components: the warhead, the E3 ligase ligand, and the linker. The this compound linker, and structurally similar linkers, offer a versatile scaffold for PROTAC development due to their favorable physicochemical properties. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of targeted protein degradation, enabling the rational design and evaluation of novel PROTACs for therapeutic applications. While the specific case study presented is based on a representative BTK degrader, the principles and methodologies are broadly applicable to the development of PROTACs targeting other proteins of interest.
References
Application Notes and Protocols for Incorporating Benzyl-PEG8-THP into a Peptide Synthesis Workflow
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of peptides is a cornerstone of drug discovery and biomedical research. The incorporation of polyethylene glycol (PEG) linkers into peptides, a process known as PEGylation, can significantly enhance their therapeutic properties, including increased solubility, prolonged circulation half-life, and reduced immunogenicity. Benzyl-PEG8-THP is a heterobifunctional linker designed to facilitate the strategic PEGylation of peptides. This molecule features a benzyl ether at one terminus and a tetrahydropyranyl (THP)-protected alcohol at the other, offering a versatile tool for peptide modification within a solid-phase peptide synthesis (SPPS) workflow.
These application notes provide a detailed guide for the incorporation of this compound into a standard Fmoc-based solid-phase peptide synthesis workflow. The protocols outlined below are based on established methodologies for similar heterobifunctional PEG linkers and protecting group chemistry, providing a robust framework for researchers.
Core Principles
The utility of this compound in peptide synthesis lies in the orthogonal nature of its protecting groups. The workflow is designed around the following principles:
-
Fmoc-Based Strategy: The peptide chain is assembled on a solid support using Fmoc-protected amino acids. The Fmoc group is base-labile and is removed at each cycle of amino acid addition using a piperidine solution.
-
THP Protection: The THP group protects a terminal hydroxyl group on the PEG linker. The THP group is highly acid-labile and can be removed under mild acidic conditions that do not affect the benzyl ether or the final cleavage of the peptide from many common resins.
-
Benzyl Protection: The benzyl ether provides a stable linkage at the other end of the PEG chain. The benzyl group is also acid-labile but requires stronger acidic conditions for cleavage, such as those used for the final deprotection of side chains and cleavage from the resin. This allows for the selective deprotection of the THP group while the benzyl group remains intact.
This orthogonal protection scheme allows for several synthetic strategies, including the on-resin attachment of moieties to the deprotected hydroxyl group of the PEG linker before the final cleavage of the peptide.
Experimental Protocols
The following protocols outline the key steps for incorporating this compound into an Fmoc-SPPS workflow.
Protocol 1: Coupling of the First Fmoc-Amino Acid to the Resin
This protocol describes the initial loading of the C-terminal amino acid onto a suitable resin (e.g., Wang resin, 2-chlorotrityl chloride resin).
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)
-
Wang resin or 2-chlorotrityl chloride resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
Procedure:
-
Swell the resin in DMF for 1-2 hours in a reaction vessel.
-
Wash the swollen resin with DMF (3x) and DCM (3x).
-
For Wang Resin:
-
Dissolve Fmoc-amino acid (3 eq.), DIC (3 eq.), and DMAP (0.3 eq.) in a minimal amount of DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
For 2-Chlorotrityl Chloride Resin:
-
Dissolve Fmoc-amino acid (1.5 eq.) in DCM.
-
Add N,N-Diisopropylethylamine (DIPEA) (2 eq.) to the amino acid solution.
-
Add the solution to the resin and agitate for 1-2 hours at room temperature.
-
-
Wash the resin with DMF (3x) and DCM (3x).
-
Cap any unreacted functional groups on the resin using a capping solution (e.g., acetic anhydride/pyridine/DCM) for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
Perform a test cleavage on a small sample of the resin to determine the loading efficiency.
Protocol 2: Peptide Chain Elongation (Standard Fmoc-SPPS Cycle)
This protocol describes the iterative addition of Fmoc-protected amino acids to the growing peptide chain.
Materials:
-
Fmoc-protected amino acids
-
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or equivalent coupling reagent
-
DIPEA
-
20% Piperidine in DMF
-
DMF
-
DCM
Procedure:
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat steps 1-3 for each amino acid in the peptide sequence.
Protocol 3: Incorporation of this compound
This protocol describes the coupling of the this compound linker to the N-terminus of the peptide chain.
Materials:
-
This compound
-
HBTU or equivalent coupling reagent
-
DIPEA
-
DMF
Procedure:
-
Ensure the N-terminal Fmoc group of the peptide-resin has been removed according to Protocol 2, Step 1.
-
Dissolve this compound (2 eq.), HBTU (1.9 eq.), and DIPEA (4 eq.) in DMF.
-
Add the activated linker solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x).
Protocol 4: Selective Deprotection of the THP Group
This protocol describes the removal of the THP protecting group to expose the terminal hydroxyl group of the PEG linker.
Materials:
-
Trifluoroacetic acid (TFA)
-
DCM
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Swell the peptide-resin in DCM.
-
Prepare a cleavage cocktail of 2% TFA and 2% TIS in DCM.
-
Treat the resin with the cleavage cocktail for 30-60 minutes at room temperature.[1]
-
Monitor the deprotection reaction by taking small resin samples and analyzing the cleaved products by LC-MS.
-
Once the deprotection is complete, wash the resin with DCM (5x) and DMF (3x).
Note: The optimal concentration of TFA and reaction time may need to be determined empirically for the specific peptide sequence.
Protocol 5: Final Cleavage and Deprotection
This protocol describes the final cleavage of the PEGylated peptide from the resin and the simultaneous removal of side-chain protecting groups.
Materials:
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purify the crude peptide by reverse-phase HPLC.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the key steps in the workflow. These values are illustrative and can vary depending on the specific peptide sequence, resin, and coupling reagents used.
| Parameter | Wang Resin | 2-Chlorotrityl Chloride Resin | Reference |
| Typical Loading | 0.3 - 0.8 mmol/g | 0.4 - 1.0 mmol/g | General SPPS Knowledge |
| Coupling Efficiency (per step) | >99% | >99% | [2] |
| Overall Yield (for a 10-mer peptide) | 70 - 85% | 75 - 90% | [2][3] |
| Crude Purity (Post-Cleavage) | 60 - 80% | 65 - 85% | [2] |
Table 1: Typical Quantitative Data for Fmoc-SPPS.
| Step | Reagent | Typical Conditions | Expected Outcome | Reference |
| THP Deprotection | 2% TFA in DCM | 30-60 min, RT | >95% removal of THP group | |
| Final Cleavage (Benzyl and side-chains) | 95% TFA / 2.5% H₂O / 2.5% TIS | 2-4 hours, RT | >95% cleavage and deprotection |
Table 2: Deprotection and Cleavage Conditions.
Visualizations
References
Application Notes and Protocols: Benzyl-PEG8-THP for Targeted Protein Degradation in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets in neuroscience. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology, acting as heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. Benzyl-PEG8-THP is a polyethylene glycol (PEG)-based linker designed for the synthesis of PROTACs. The PEG8 moiety provides a flexible and hydrophilic spacer, which can improve solubility and permeability, while the benzyl and tetrahydropyran (THP) groups offer specific chemical handles for conjugation. This document provides detailed application notes and protocols for the conceptual use of this compound in developing PROTACs for neuroscience research, focusing on neurodegenerative diseases where the accumulation of misfolded proteins is a key pathological feature.[1][2][3][4][5]
Rationale for Use in Neuroscience
Many neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the accumulation of toxic protein aggregates, such as hyperphosphorylated tau and α-synuclein, respectively. PROTACs offer a promising strategy to clear these pathogenic proteins. The linker, in this case, derived from this compound, plays a crucial role in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient degradation. The length and flexibility of the PEG8 linker can be critical for spanning the distance between the target protein and the E3 ligase and adopting a productive conformation for ubiquitination. Furthermore, the physicochemical properties imparted by the linker can influence the ability of the PROTAC to cross the blood-brain barrier, a key challenge in developing CNS-active therapeutics.
Signaling Pathway
The signaling pathway for a PROTAC synthesized using the this compound linker follows the canonical mechanism of action for targeted protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Summary
The following tables present hypothetical yet representative data for a PROTAC developed using a this compound linker for a neuroscience target. These values are intended to serve as a benchmark for experimental outcomes.
Table 1: In Vitro Degradation Profile
| Parameter | Value | Description |
| DC50 | 50 nM | Concentration of PROTAC required to degrade 50% of the target protein. |
| Dmax | >95% | Maximum percentage of target protein degradation achieved. |
| Degradation Time (t1/2) | 4 hours | Time required to degrade 50% of the target protein at a saturating PROTAC concentration. |
Table 2: Binding Affinities
| Component | Kd (nM) | Technique |
| PROTAC to Target Protein | 150 nM | Isothermal Titration Calorimetry (ITC) |
| PROTAC to E3 Ligase | 80 nM | Surface Plasmon Resonance (SPR) |
| Ternary Complex Cooperativity (α) | 5 | Calculated from binary and ternary binding affinities. |
Table 3: Physicochemical and Pharmacokinetic Properties
| Property | Value | Significance |
| Molecular Weight | < 900 Da | Within the range for potential CNS penetration. |
| cLogP | 3.5 | Optimal lipophilicity for balancing solubility and membrane permeability. |
| Blood-Brain Barrier Permeability (in vitro PAMPA) | Pe > 5 x 10^-6 cm/s | Indicates potential for crossing the blood-brain barrier. |
| Plasma Half-life (in vivo, rodent) | 6 hours | Suggests reasonable stability for in vivo studies. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is for determining the degradation of a target protein in neuronal cells treated with a PROTAC.
Experimental Workflow
Caption: Western blot experimental workflow.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate neuronal cells at a suitable density in a multi-well plate and allow them to adhere and differentiate as required.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in cells.
Experimental Workflow
Caption: Co-immunoprecipitation experimental workflow.
Materials:
-
Cells expressing the target protein and E3 ligase
-
PROTAC and proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-VHL, anti-CRBN, or anti-tag)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to be effective. Co-treat with a proteasome inhibitor for 2-4 hours before lysis to prevent degradation of the ubiquitinated target.
-
Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting, probing for the presence of the target protein and the E3 ligase to confirm their interaction in the presence of the PROTAC.
Protocol 3: LC-MS/MS for PROTAC Quantification in Biological Matrices
This protocol outlines a general method for quantifying the PROTAC in plasma or brain homogenate to assess its pharmacokinetic properties.
Experimental Workflow
Caption: LC-MS/MS experimental workflow.
Materials:
-
Biological samples (plasma, brain homogenate)
-
PROTAC analytical standard
-
Internal standard (a stable isotope-labeled version of the PROTAC if available)
-
Acetonitrile or methanol for protein precipitation
-
Formic acid
-
LC-MS/MS system with a suitable reversed-phase column
Procedure:
-
Standard Curve Preparation: Prepare a standard curve of the PROTAC in the same biological matrix as the samples.
-
Sample Preparation:
-
Thaw samples and spike with the internal standard.
-
Perform protein precipitation by adding cold acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for analysis.
-
-
LC Separation: Inject the prepared sample onto a reversed-phase LC column and separate the PROTAC from matrix components using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
MS/MS Detection: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect and quantify the PROTAC and the internal standard based on their specific precursor-to-product ion transitions.
-
Data Analysis: Construct a calibration curve from the standards and determine the concentration of the PROTAC in the unknown samples.
Conclusion
This compound represents a versatile linker for the construction of PROTACs aimed at neuroscience targets. Its PEG composition offers favorable properties for solubility and ternary complex formation, which are critical for effective protein degradation. The provided protocols offer a framework for the evaluation of novel PROTACs synthesized using this linker, from initial in vitro characterization to in vivo pharmacokinetic assessment. While the development of CNS-active PROTACs faces challenges, particularly concerning blood-brain barrier penetration, the rational design of linkers like this compound is a key step toward realizing the therapeutic potential of targeted protein degradation for neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeted degradation of α-synuclein by arginine-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective degradation of hyperphosphorylated tau by proteolysis-targeting chimeras ameliorates cognitive function in Alzheimer’s disease model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted degradation of α-synuclein by arginine-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzyl-PEG8-THP Coupling
Welcome to the technical support center for the synthesis of Benzyl-PEG8-THP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful tetrahydropyranyl (THP) protection of Benzyl-PEG8-alcohol.
Troubleshooting Guide: Low Reaction Yield
Low yield is a common issue in the synthesis of this compound. The following table outlines potential causes and recommended solutions to optimize your reaction.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Reaction | Insufficient Catalyst Activity: The acidic catalyst may be weak or used in insufficient quantity. | Increase the catalyst loading in small increments (e.g., from 0.1 mol% to 0.3 mol%). Consider switching to a stronger acid catalyst like p-Toluenesulfonic acid (p-TsOH) from a milder one like Pyridinium p-toluenesulfonate (PPTS).[1][2] | Drive the reaction towards completion, increasing the conversion of the starting material. |
| Steric Hindrance: The bulky PEG chain can hinder the approach of the reagents to the hydroxyl group. | Increase the reaction time to allow for the slower reaction rate. Gently warming the reaction (e.g., to 30-40 °C) can also help overcome the activation energy barrier. | Improved yield by allowing more time for the sterically hindered reaction to proceed. | |
| Suboptimal Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates. | Ensure the use of anhydrous dichloromethane (DCM) as it is a common and effective solvent for this reaction.[1] Other aprotic solvents like tetrahydrofuran (THF) can also be tested. | Enhanced reaction rates and yields due to improved solubility and stability of reactants. | |
| Formation of Side Products | Acid-Catalyzed Degradation: Prolonged exposure to strong acids, especially at elevated temperatures, can lead to the degradation of the PEG chain or the benzyl protecting group. | Use a milder catalyst such as Pyridinium p-toluenesulfonate (PPTS), which is known to be effective for acid-sensitive substrates.[1][3] Keep the reaction temperature at room temperature or below if possible. | Minimized degradation of starting material and product, leading to a cleaner reaction and higher isolated yield. |
| Polymerization of Dihydropyran (DHP): Excess acid catalyst can promote the polymerization of DHP, a common side reaction. | Use the minimum effective amount of catalyst. Add the DHP slowly to the reaction mixture containing the alcohol and catalyst. | Reduced formation of polymeric byproducts, simplifying purification and improving the yield of the desired product. | |
| Difficult Purification | Co-elution of Product and Starting Material: Benzyl-PEG8-OH and this compound may have similar polarities, making separation by column chromatography challenging. | Utilize a shallow gradient during column chromatography (e.g., a slow increase of a polar solvent like methanol in dichloromethane). Consider using a different stationary phase, such as alumina, if silica gel proves ineffective. | Improved separation of the product from unreacted starting material, leading to higher purity of the final product. |
| Presence of Polymeric DHP Byproducts: These byproducts can streak on the column and contaminate the product fractions. | Perform an aqueous work-up before chromatography to remove some of the polar impurities. Precipitation of the product from a non-polar solvent like diethyl ether or hexanes can also help remove these byproducts. | Cleaner crude product for chromatographic purification, resulting in better separation and higher purity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the THP protection of Benzyl-PEG8-alcohol?
A1: Both p-Toluenesulfonic acid (p-TsOH) and Pyridinium p-toluenesulfonate (PPTS) are commonly used acid catalysts for THP protection. PPTS is a milder and often preferred choice when dealing with acid-sensitive substrates to minimize potential degradation of the PEG chain or the benzyl protecting group.
Q2: What are the optimal reaction conditions for this coupling?
A2: The reaction is typically carried out in an anhydrous aprotic solvent such as dichloromethane (DCM) at room temperature. It is crucial to maintain anhydrous conditions to prevent the hydrolysis of the intermediate oxonium ion and the THP ether product.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase would be a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. The product, this compound, should have a higher Rf value (be less polar) than the starting material, Benzyl-PEG8-OH.
Q4: What are the common side products in this reaction?
A4: Common side products include the polymer of dihydropyran (DHP) and potentially small amounts of degradation products if harsh acidic conditions are used. The formation of diastereomers is also expected due to the creation of a new stereocenter upon THP ether formation, though this does not affect the chemical yield.
Q5: What is the best method for purifying the final product?
A5: Silica gel column chromatography is the most common method for purifying THP-protected alcohols. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate or a mixture of dichloromethane and methanol, is typically effective. For PEGylated compounds, which can be challenging to purify due to their physical properties, techniques like preparative reverse-phase HPLC may also be employed for achieving high purity.
Experimental Protocols
Protocol 1: THP Protection of Benzyl-PEG8-OH using p-TsOH
-
Preparation: To a solution of Benzyl-PEG8-OH (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dihydro-2H-pyran (DHP, 1.5 equivalents).
-
Reaction Initiation: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding a small amount of a weak base, such as triethylamine (TEA) or a saturated aqueous solution of sodium bicarbonate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Protocol 2: THP Protection of Benzyl-PEG8-OH using PPTS (Milder Conditions)
-
Preparation: To a solution of Benzyl-PEG8-OH (1 equivalent) and 3,4-dihydro-2H-pyran (DHP, 2.0 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere, add Pyridinium p-toluenesulfonate (PPTS, 0.2 mol%).
-
Reaction: Stir the reaction mixture at room temperature. The reaction with PPTS is generally slower than with p-TsOH and may require several hours to overnight for completion. Monitor the progress by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Visualizing the Workflow and Logic
The following diagrams illustrate the chemical reaction pathway and a troubleshooting decision tree for optimizing the reaction yield.
Caption: Chemical reaction scheme for the THP protection of Benzyl-PEG8-OH.
References
Common side reactions with Benzyl-PEG8-THP and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using Benzyl-PEG8-THP in their experiments. The information focuses on common side reactions and strategies to avoid them, ensuring the successful application of this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main chemical features?
This compound is a chemical compound featuring three key components: a Benzyl (Bn) ether, a polyethylene glycol (PEG) chain with eight repeating units, and a tetrahydropyranyl (THP) ether. The Benzyl and THP groups serve as protecting groups for hydroxyl functionalities, offering different stability profiles. This allows for selective deprotection, a strategy known as orthogonal protection.[1][2][3] The PEG8 linker provides a flexible, hydrophilic spacer.
Q2: What are the main stability concerns with the THP protecting group?
The THP group is an acetal, which makes it highly sensitive to acidic conditions.[4][5] It is generally stable to basic conditions, organometallic reagents, and hydrides. Unintentional exposure to even mild acids can lead to premature cleavage of the THP ether.
Q3: What are the main stability concerns with the Benzyl protecting group?
The Benzyl (Bn) group is significantly more stable to acidic conditions than the THP group. However, it is susceptible to cleavage under hydrogenolysis conditions (e.g., H₂ with a palladium catalyst) or with very strong acids.
Q4: Can the PEG8 linker itself cause side reactions?
Polyethylene glycol linkers are generally considered stable, biocompatible, and non-immunogenic. Under typical synthetic conditions, the PEG8 chain is not expected to be a primary source of side reactions. However, like all polyethers, it can be susceptible to oxidation under harsh conditions over long periods.
Q5: Why am I seeing a mixture of diastereomers in my analysis after using this compound?
The introduction of a THP group to an alcohol creates a new stereocenter at the C2 position of the tetrahydropyran ring. If the molecule to which you are attaching the this compound linker is already chiral, this will result in the formation of a diastereomeric mixture. This can complicate purification and spectroscopic analysis (e.g., NMR).
Troubleshooting Guides
Issue 1: Accidental Cleavage of the THP Group
Symptom: You observe the appearance of a deprotected alcohol in your reaction mixture when you intended for the THP group to remain intact.
Cause: The THP group is highly labile to acid. Your reaction or work-up conditions may be too acidic.
Solutions:
-
Reagent Check: Ensure all reagents and solvents are neutral or basic. Avoid acidic catalysts unless specifically intended for THP cleavage.
-
pH Control: During aqueous work-ups, use a mild basic buffer (e.g., saturated NaHCO₃ solution) to neutralize any trace acids.
-
Chromatography: If using silica gel for purification, which can be slightly acidic, consider neutralizing it by pre-treating with a triethylamine/hexane solution or use an alternative stationary phase like alumina.
Issue 2: Unintentional Removal of the Benzyl Group
Symptom: You observe cleavage of the Benzyl ether when performing reactions on other parts of the molecule.
Cause: The Benzyl group can be cleaved by catalytic hydrogenation.
Solutions:
-
Avoid Reductive Conditions: If the Benzyl group needs to be preserved, avoid reagents like H₂/Pd/C, H₂/PtO₂, or other conditions intended for hydrogenolysis.
-
Alternative Catalysts: If a reduction is necessary for another functional group, select a reagent that is not known to cleave benzyl ethers.
Issue 3: Selective Cleavage of THP without Affecting the Benzyl Group
Symptom: You need to deprotect the THP-protected alcohol but the Benzyl-protected alcohol must remain intact.
Cause: This requires choosing conditions that are acidic enough to cleave the THP acetal but not harsh enough to affect the more robust Benzyl ether. This is a classic example of orthogonal protection.
Solutions:
-
Use Mild Acidic Conditions: A variety of mild acidic reagents can selectively cleave the THP group. The optimal choice depends on the substrate's sensitivity.
-
Monitor the Reaction: Follow the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid over-reaction and potential damage to the Benzyl group or other sensitive functionalities.
Data Presentation
The following table summarizes recommended conditions for the selective deprotection of the THP ether in the presence of a Benzyl ether. These are starting points and may require optimization for your specific substrate.
| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Time | Notes |
| Acetic Acid (AcOH) / H₂O / THF | THF / H₂O | Room Temp - 40 | 4 - 12 h | A common and mild method. The ratio of solvents (e.g., 3:1:1) can be adjusted to control the reaction rate. |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol (EtOH) or Dichloromethane (DCM) | Room Temp | 2 - 8 h | PPTS is a mildly acidic salt, offering good selectivity. |
| p-Toluenesulfonic acid (p-TsOH) (catalytic) | Methanol (MeOH) or EtOH | 0 - Room Temp | 0.5 - 3 h | More acidic than PPTS; requires careful monitoring to prevent side reactions. |
| Amberlyst H-15 (acidic resin) | MeOH or DCM | Room Temp | 1 - 5 h | Heterogeneous catalyst that can be filtered off, simplifying work-up. |
| LiCl / H₂O / DMSO | DMSO | 90 | 6 h | A non-acidic, neutral method that can be effective for sensitive substrates. |
Experimental Protocols
Protocol: Selective Deprotection of THP Ether using PPTS
This protocol describes a general procedure for the selective removal of a THP protecting group in the presence of a Benzyl ether using pyridinium p-toluenesulfonate (PPTS).
-
Dissolution: Dissolve the this compound substrate (1 equivalent) in ethanol (EtOH) (approx. 0.1 M concentration).
-
Reagent Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.1 - 0.3 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by TLC, staining with a suitable agent (e.g., p-anisaldehyde solution and heating) to visualize both the starting material and the product alcohol.
-
Quenching: Once the reaction is complete (typically 2-8 hours), quench the reaction by adding a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃) solution or triethylamine (Et₃N).
-
Extraction: Remove the organic solvent under reduced pressure. If an aqueous quench was used, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude alcohol product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Orthogonal deprotection strategy for this compound.
Caption: Logic diagram for troubleshooting accidental deprotection.
References
Technical Support Center: Troubleshooting PROTAC Instability with a Benzyl-PEG8-THP Linker
This technical support center is designed for researchers, scientists, and drug development professionals encountering stability issues with Proteolysis Targeting Chimeras (PROTACs) that utilize a Benzyl-PEG8-Tetrahydropyran (THP) linker. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve potential instability problems during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common points of instability in a PROTAC with a Benzyl-PEG8-THP linker?
A1: The this compound linker, while versatile, contains several moieties that can be susceptible to chemical and metabolic degradation. The primary points of instability are:
-
Acid-Labile THP Ether: The tetrahydropyran (THP) group is a protecting group for a hydroxyl functionality and is known to be cleaved under acidic conditions.[1][2][3][4] Even mildly acidic environments can lead to the deprotection of the hydroxyl group, altering the PROTAC's structure and potentially its activity.
-
Oxidation of the Benzyl Group: The benzylic carbon is susceptible to metabolic oxidation.[5] This can lead to the formation of a hydroxyl group, which may be further oxidized to a carboxylic acid, significantly changing the physicochemical properties of the PROTAC.
-
Cleavage of PEG Linker: Polyethylene glycol (PEG) linkers can undergo metabolism, primarily through oxidation. While generally more stable than alkyl chains, PEG linkers can be a site of metabolic breakdown.
Q2: My PROTAC appears to be degrading in my cell culture medium. What could be the cause?
A2: Degradation in cell culture medium can be due to either chemical instability or enzymatic activity. For a PROTAC with a this compound linker, consider the following:
-
Acidic pH of Medium: Some cell culture media can become slightly acidic over time due to cellular metabolism. This acidic environment may be sufficient to cause the cleavage of the acid-labile THP group.
-
Enzymatic Degradation: The benzyl and PEG components of the linker can be substrates for extracellular or cell-surface enzymes, leading to their breakdown.
Q3: I am observing poor in vivo efficacy despite good in vitro degradation. Could linker instability be the issue?
A3: Yes, a disconnect between in vitro and in vivo results is often attributable to metabolic instability of the PROTAC. The linker is a common site of metabolic attack. In the case of a this compound linker, rapid metabolism of the benzyl or PEG moiety in the liver or other tissues can lead to low systemic exposure of the intact, active PROTAC.
Troubleshooting Guides
Problem 1: Suspected PROTAC Degradation in Aqueous Buffers or Cell Culture Media
If you suspect your PROTAC is unstable in your experimental solutions, follow this guide to identify the cause and find a solution.
Step 1: Assess Chemical Stability in a Time-Course Experiment
-
Rationale: To determine if the degradation is due to the chemical environment (e.g., pH), it is essential to monitor the PROTAC's integrity over time in the specific buffer or medium used.
-
Experimental Protocol:
-
Prepare a solution of your PROTAC in the aqueous buffer or cell culture medium of interest at a known concentration.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the samples by LC-MS to quantify the amount of intact PROTAC remaining.
-
-
Data Presentation:
| Time (hours) | PROTAC Concentration (µM) | % Remaining |
| 0 | 10 | 100 |
| 2 | 9.5 | 95 |
| 4 | 8.8 | 88 |
| 8 | 7.5 | 75 |
| 24 | 5.2 | 52 |
| Table 1: Example data from a time-course stability study in cell culture medium. |
-
Troubleshooting & Optimization:
-
If degradation is observed:
-
Check the pH of your medium/buffer. If it is acidic, consider using a more strongly buffered solution to maintain a neutral pH.
-
Perform a forced degradation study. This can help identify the specific degradation products and pinpoint the site of instability.
-
-
Step 2: Forced Degradation Study
-
Rationale: A forced degradation study under acidic, basic, and oxidative conditions can help identify the liabilities of the PROTAC structure.
-
Experimental Protocol:
-
Acidic Conditions: Incubate the PROTAC in a solution of 0.1 M HCl.
-
Basic Conditions: Incubate the PROTAC in a solution of 0.1 M NaOH.
-
Oxidative Conditions: Incubate the PROTAC in a solution of 3% H₂O₂.
-
Analyze samples at various time points by LC-MS/MS to identify degradation products.
-
-
Expected Degradation Products for this compound Linker:
-
Acidic conditions: Expect to see the deprotected alcohol resulting from THP cleavage.
-
Oxidative conditions: Look for hydroxylated or carboxylated species at the benzylic position.
-
Visualize the potential degradation pathways with the following diagram:
References
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Permeability of Benzyl-PEG8-THP PROTACs
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cellular permeability of PROTACs containing a Benzyl-PEG8-THP linker. This resource provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help diagnose and resolve common issues.
Troubleshooting Guide
Low cellular permeability is a frequent hurdle in the development of effective PROTACs, largely due to their high molecular weight and polarity which often places them outside the typical chemical space of membrane-permeable drugs.[1][2][3] The following table outlines common problems, potential causes, and suggested solutions when working with this compound containing PROTACs.
| Problem | Potential Causes | Suggested Solutions |
| Low target protein degradation in cellular assays despite high binding affinity in biochemical assays. | Poor cellular uptake of the PROTAC. | 1. Optimize Linker: While maintaining the core this compound structure, consider synthesizing analogs with shorter or longer PEG chains to modulate physicochemical properties.[1][3] 2. Introduce Intramolecular Hydrogen Bonds: Modify the PROTAC structure to encourage the formation of intramolecular hydrogen bonds, which can shield polar groups and reduce the molecule's overall polarity, facilitating membrane passage. 3. Prodrug Strategy: Mask polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active PROTAC. |
| High efflux ratio observed in Caco-2 assays. | The PROTAC is a substrate for cellular efflux transporters (e.g., P-glycoprotein). | 1. Structural Modification: Alter the PROTAC structure to reduce its affinity for efflux transporters. This may involve minor changes to the warhead, linker, or E3 ligase ligand. 2. Co-administration with Efflux Inhibitors: In experimental settings, co-dosing with known efflux pump inhibitors can confirm transporter involvement and improve intracellular concentration. |
| Inconsistent results across different cell lines. | Cell line-dependent differences in membrane composition, transporter expression, or metabolic activity. | 1. Characterize Cell Lines: Profile key cell lines for the expression of relevant influx and efflux transporters. 2. Standardize Protocols: Ensure consistent experimental conditions, including cell density, passage number, and media composition. |
| Poor solubility of the PROTAC in aqueous buffers. | The overall lipophilicity of the PROTAC may be too high, or aggregation may be occurring. | 1. Formulation Development: Experiment with different formulation strategies, such as the use of co-solvents (e.g., DMSO) or encapsulation in delivery vehicles like lipid nanoparticles. 2. Linker Modification: While the core linker is defined, subtle modifications to the terminal groups can sometimes improve solubility. |
Frequently Asked Questions (FAQs)
Q1: Why is the this compound linker a good starting point for my PROTAC design?
The this compound linker incorporates several favorable features. The polyethylene glycol (PEG) portion can improve solubility and pharmacokinetic properties. The flexible nature of the PEG chain allows the PROTAC to adopt conformations that facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.
Q2: My PROTAC has a high molecular weight. How can I improve its permeability without drastic changes to the core structure?
For large molecules like PROTACs, passive diffusion across the cell membrane is often limited. Strategies to enhance permeability for high molecular weight compounds include:
-
"Chameleonic" Behavior: Some flexible PROTACs can adopt different conformations in aqueous versus lipid environments. In a nonpolar environment like the cell membrane, they can fold to shield polar groups, effectively reducing their polar surface area and enhancing permeability.
-
Prodrug Approach: Temporarily masking polar functional groups can significantly improve membrane transit.
Q3: How does the "hook effect" relate to cellular permeability?
The "hook effect" describes a phenomenon where at high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, rather than the desired ternary complex, leading to reduced degradation. While not directly a measure of permeability, poor permeability can lead researchers to use higher concentrations of the PROTAC to achieve an effect, inadvertently encountering the hook effect. Optimizing permeability allows for the use of lower, more effective concentrations.
Q4: What are the key physicochemical properties to consider for improving the permeability of my this compound PROTAC?
Key properties to monitor and optimize include:
-
Lipophilicity (LogP/LogD): A balance is crucial; too high can lead to poor solubility and membrane retention, while too low can hinder membrane partitioning.
-
Polar Surface Area (PSA): Generally, a lower PSA is associated with better permeability. Strategies like introducing intramolecular hydrogen bonds can reduce the effective PSA.
-
Number of Rotatable Bonds: While flexibility is needed, excessive rotatable bonds can be entropically unfavorable for adopting a membrane-crossing conformation.
-
Hydrogen Bond Donors and Acceptors: Minimizing the number of solvent-exposed hydrogen bond donors and acceptors can improve permeability.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.
Methodology:
-
Preparation of the Donor Plate: A stock solution of the PROTAC is prepared in a suitable solvent (e.g., DMSO) and then diluted in a buffer (e.g., PBS at pH 7.4) to the final desired concentration. This solution is added to the wells of a donor plate.
-
Preparation of the Acceptor Plate: The wells of an acceptor plate are filled with the same buffer.
-
Assembly of the PAMPA Sandwich: A filter plate coated with a lipid solution (e.g., phosphatidylcholine in dodecane) is placed on top of the donor plate, and the acceptor plate is placed on top of the filter plate.
-
Incubation: The entire assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The apparent permeability coefficient is calculated using the concentrations in the donor and acceptor wells and the incubation time and surface area of the membrane.
Caco-2 Cell Permeability Assay
This cell-based assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized epithelial cells, mimicking the intestinal barrier. It provides information on both passive and active transport.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a fluorescent marker like Lucifer yellow.
-
Permeability Assay (Apical to Basolateral): The PROTAC solution is added to the apical (upper) chamber, and the amount of PROTAC that crosses the monolayer into the basolateral (lower) chamber is measured over time.
-
Efflux Assay (Basolateral to Apical): The PROTAC is added to the basolateral chamber, and its transport to the apical chamber is measured. This helps to identify if the PROTAC is a substrate for efflux transporters.
-
Sample Analysis: Samples from both chambers are collected at various time points and analyzed by LC-MS/MS to determine the concentration of the PROTAC.
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated for both directions to assess permeability and the extent of efflux.
Visualizations
Caption: Iterative workflow for optimizing PROTAC cellular permeability.
Caption: Factors influencing PROTAC cellular permeability.
References
Technical Support Center: Strategies for Selective Deprotection of Benzyl-PEG8-THP
Welcome to our technical support center. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the selective deprotection of Benzyl-PEG8-THP, a common intermediate in bioconjugation and drug delivery research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the selective deprotection of this compound?
A1: The selective deprotection of this compound relies on the differential chemical stability of the benzyl ether and the tetrahydropyranyl (THP) ether protecting groups. THP ethers are acetals and are highly sensitive to acidic conditions, under which they readily hydrolyze to reveal the free alcohol.[1][2][3] In contrast, benzyl ethers are generally stable to mild acidic and basic conditions but can be cleaved under reductive conditions (catalytic hydrogenolysis) or by strong Lewis acids or oxidizing agents.[1][4] This difference in reactivity forms the basis of an orthogonal protection strategy, allowing for the removal of one group while the other remains intact.
Q2: I want to deprotect the THP group while leaving the Benzyl group intact. What are the recommended conditions?
A2: To selectively cleave the THP ether, mild acidic conditions are typically employed. Common reagents include pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent (e.g., ethanol), acetic acid in a THF/water mixture, or p-toluenesulfonic acid (TsOH) in methanol. For substrates sensitive to acid, neutral conditions using lithium chloride in aqueous DMSO at elevated temperatures have also been shown to be effective for THP deprotection in the presence of benzyl ethers.
Q3: How can I remove the Benzyl group without affecting the THP group?
A3: The most common and generally mildest method for benzyl ether deprotection is catalytic hydrogenolysis. This is typically performed using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. THP ethers are stable under these reductive conditions. Alternative, non-reductive methods include treatment with strong Lewis acids like boron trichloride (BCl₃) or oxidative cleavage, although the latter is more common for electron-rich benzyl ethers like the p-methoxybenzyl (PMB) group.
Q4: Can I perform a one-pot conversion of the THP ether to a benzyl ether?
A4: Yes, a direct conversion of a THP ether to a benzyl ether can be achieved. This is typically done by reacting the THP-protected alcohol with triethylsilane and benzaldehyde in the presence of a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Troubleshooting Guides
Selective THP Deprotection
Problem: Incomplete or slow THP deprotection.
| Possible Cause | Troubleshooting Step |
| Insufficiently acidic conditions | Increase the amount of acid catalyst or switch to a slightly stronger acid (e.g., from PPTS to TsOH). Be cautious not to use conditions that are too harsh, which could lead to side reactions. |
| Reaction temperature is too low | Gently warm the reaction mixture. For the LiCl/H₂O/DMSO method, a temperature of 90 °C is recommended. |
| Improper solvent | Ensure the solvent system is appropriate. For acid-catalyzed deprotection, alcoholic solvents or THF/water mixtures are common. For the LiCl method, DMSO is the solvent of choice. |
Problem: Unintended cleavage of the Benzyl ether.
| Possible Cause | Troubleshooting Step |
| Acidic conditions are too strong | Use a milder acid catalyst (e.g., PPTS instead of TsOH) or buffered acidic conditions. Strong acids can eventually cleave benzyl ethers, especially at elevated temperatures. |
| Contamination with a reducing agent | Ensure all reagents and solvents are free from contaminants that could facilitate the reduction of the benzyl group. |
Selective Benzyl Deprotection
Problem: Catalytic hydrogenolysis is slow or fails.
| Possible Cause | Troubleshooting Step |
| Catalyst poisoning | The palladium catalyst can be poisoned by sulfur-containing compounds or other functional groups. Increase the catalyst loading or, if poisoning is severe, consider an alternative deprotection method. |
| Poor quality or old catalyst | Use a fresh batch of catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more active than Pd/C. |
| Insufficient hydrogen pressure | Ensure a proper hydrogen atmosphere is maintained. For difficult substrates, increasing the hydrogen pressure may be necessary. |
| Steric hindrance | If the benzyl group is sterically hindered, the reaction may be inherently slow. Consider increasing the reaction time, temperature, or catalyst loading. |
Experimental Protocols
Protocol 1: Selective Deprotection of the THP Group
This protocol outlines the selective removal of the THP ether from this compound using pyridinium p-toluenesulfonate (PPTS).
-
Dissolve the this compound substrate in ethanol (EtOH).
-
Add a catalytic amount of PPTS (typically 0.1-0.2 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a mild base such as saturated aqueous sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Benzyl-PEG8-OH by column chromatography if necessary.
Protocol 2: Selective Deprotection of the Benzyl Group
This protocol describes the selective cleavage of the benzyl ether from this compound via catalytic hydrogenolysis.
-
Dissolve the this compound substrate in a suitable solvent such as ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc).
-
Carefully add palladium on carbon (Pd/C, typically 5-10% by weight) to the solution.
-
Securely attach a hydrogen-filled balloon to the reaction flask or perform the reaction in a hydrogenation apparatus.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected THP-PEG8-OH.
Data Summary
The following table summarizes typical reaction conditions for the selective deprotection of THP and Benzyl ethers.
| Protecting Group | Deprotection Method | Reagents | Solvent | Temperature | Typical Yield |
| THP | Mild Acid Catalysis | PPTS or TsOH (cat.) | EtOH or MeOH | Room Temp. | High |
| THP | Neutral Conditions | LiCl, H₂O | DMSO | 90 °C | Good to Excellent |
| Benzyl | Catalytic Hydrogenolysis | H₂, Pd/C | EtOH, MeOH, or EtOAc | Room Temp. | High |
| Benzyl | Lewis Acid | BCl₃ | CH₂Cl₂ | 0 °C to Room Temp. | Good |
Visualizations
Caption: Selective deprotection pathways for this compound.
Caption: Troubleshooting workflow for selective THP deprotection.
Caption: Troubleshooting workflow for catalytic hydrogenolysis.
References
Technical Support Center: Optimizing Targeted Protein Degradation with Benzyl-PEG8-THP Linkers
Welcome to the technical support center for Benzyl-PEG8-THP linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing off-target effects and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a this compound linker in my PROTAC?
The this compound linker offers a combination of features beneficial for PROTAC development. The polyethylene glycol (PEG) component enhances solubility and can improve pharmacokinetic properties.[1][2] The benzyl group can provide a degree of rigidity, while the tetrahydropyran (THP) group is a common protecting group, which might be relevant during the synthesis strategy. The overall length and composition of the linker are critical for optimizing the formation of a productive ternary complex between your target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[3][4]
Q2: How does the this compound linker help in mitigating off-target effects?
The linker's structure, including its length, rigidity, and attachment points, plays a crucial role in determining the selectivity of a PROTAC.[] By optimizing the geometry of the ternary complex, a well-designed linker can favor the ubiquitination of the intended target over other proteins. PEG linkers, in particular, can influence the off-target profile compared to more hydrophobic linkers like aliphatic chains. However, it is crucial to empirically determine the off-target effects of your specific PROTAC construct through proteomic studies.
Q3: Can I modify the length of the PEG chain in the this compound linker?
Yes, modifying the PEG chain length is a common strategy in PROTAC optimization. The optimal length is highly dependent on the specific target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, while a linker that is too long might result in unproductive ternary complex formation. It is advisable to synthesize and test a series of linkers with varying PEG lengths to identify the optimal one for your system.
Q4: What are the storage and handling recommendations for this compound linkers and their conjugates?
For specific storage conditions, it is always best to refer to the Certificate of Analysis provided by the supplier. Generally, PEG-containing compounds are relatively stable but should be stored in a cool, dry place, protected from light to prevent degradation. For conjugated PROTAC molecules, stability will also depend on the nature of the target and E3 ligase ligands.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no target protein degradation | Poor cell permeability of the PROTAC. | PROTACs are often large molecules that may not easily cross cell membranes. Consider modifying the linker or ligands to improve physicochemical properties. |
| Inefficient ternary complex formation. | The linker length or composition may not be optimal for the target and E3 ligase pair. Synthesize and test analogs with different linker lengths or compositions. | |
| Target protein is not accessible to the PROTAC. | Confirm target engagement within the cell using techniques like the Cellular Thermal Shift Assay (CETSA). | |
| "Hook Effect" observed (decreased degradation at high PROTAC concentrations) | Formation of binary complexes instead of the ternary complex. | At high concentrations, the PROTAC can separately bind to the target protein and the E3 ligase, preventing the formation of the productive ternary complex. Perform a dose-response experiment over a wide concentration range to identify the optimal concentration for degradation. |
| Significant off-target protein degradation | Suboptimal linker design. | The linker may allow for the formation of ternary complexes with other proteins. Consider altering the linker's length, rigidity, or attachment points. |
| The E3 ligase ligand has intrinsic off-target effects. | Some E3 ligase ligands, like derivatives of thalidomide, can independently lead to the degradation of other proteins (neosubstrates). If feasible, test an alternative E3 ligase ligand or modify the existing one to minimize off-target effects. | |
| Poor solubility of the PROTAC | Hydrophobic nature of the ligands. | The PEG8 component of the linker is intended to improve solubility. However, if the overall molecule is still poorly soluble, consider using a longer PEG chain or introducing more polar functional groups. |
| Difficulty in synthesizing the PROTAC | Challenges with coupling the linker to the ligands. | Ensure that the reactive groups on the linker and ligands are compatible and that appropriate coupling reagents and conditions are used. Solid-phase synthesis can sometimes simplify the purification of intermediates and the final product. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data to illustrate the impact of linker composition and length on PROTAC performance. While specific data for this compound is not publicly available, these examples are representative of trends observed in PROTAC development.
Table 1: Impact of Linker Composition on Target Degradation and Off-Target Effects
| Linker Type | Target Protein DC50 (nM) | Off-Target Protein A Degradation (%) | Off-Target Protein B Degradation (%) |
| This compound | 50 | 15 | 10 |
| Alkyl-C8 | 75 | 35 | 25 |
| Benzyl-PEG4-THP | 120 | 10 | 8 |
| Benzyl-PEG12-THP | 40 | 20 | 18 |
This data illustrates that PEG-based linkers can lead to improved potency (lower DC50) compared to simple alkyl chains. It also highlights that linker length optimization is critical, and that off-target effects can vary with linker composition and length.
Table 2: Influence of Linker Length on Ternary Complex Stability and Cell Permeability
| Linker | Ternary Complex Kd (nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Benzyl-PEG4-THP | 150 | 1.2 |
| This compound | 80 | 1.0 |
| Benzyl-PEG12-THP | 110 | 0.8 |
This table demonstrates a hypothetical optimal linker length (PEG8) for ternary complex formation. It also shows a common trade-off where increasing PEG length can sometimes decrease cell permeability.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
Objective: To quantify the reduction in target protein levels following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the this compound-containing PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that the PROTAC binds to the target protein within intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with the this compound-containing PROTAC at a desired concentration. Include a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western blotting as described in Protocol 1.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Visualizations
References
Technical Support Center: Purification of Benzyl-PEG8-THP Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Benzyl-PEG8-THP reaction products.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound and provides actionable recommendations.
| Problem | Possible Cause(s) | Recommendation(s) |
| Low Yield of Purified Product | Incomplete Reaction: The synthesis of this compound may not have gone to completion. | Before initiating purification, confirm reaction completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is incomplete, consider optimizing conditions such as reaction time, temperature, or stoichiometry of reactants. |
| Product Loss During Extraction: Due to the hydrophilic nature of the PEG chain, the product may have partial solubility in the aqueous phase during workup. | Minimize the number of aqueous washes. If significant product loss to the aqueous phase is suspected, perform back-extractions of the aqueous layers with a more polar organic solvent like dichloromethane (DCM). Saturating the aqueous phase with NaCl can also decrease the solubility of the PEG derivative in water.[1] | |
| Suboptimal Chromatography Conditions: The chosen solvent system for column chromatography may not be effectively separating the product from impurities, leading to mixed fractions and product loss. | Optimize the chromatography method. For normal-phase silica gel chromatography, a gradient elution of methanol in dichloromethane is often effective for PEG compounds.[2] For reverse-phase high-performance liquid chromatography (RP-HPLC), adjust the gradient of acetonitrile in water. | |
| Product Streaking on TLC Plate | High Polarity of the Compound: PEGylated compounds are notoriously polar and can interact strongly with the silica gel on TLC plates, causing streaking. | Use a more polar mobile phase. A common solvent system for PEG compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[2] Adding a small amount of a more polar solvent like methanol to your eluent can help reduce streaking.[3] Consider using a different TLC plate, such as a reverse-phase plate. |
| Sample Overload: Applying too much sample to the TLC plate can lead to streaking. | Apply a more dilute solution of your sample to the TLC plate. | |
| Broad Peaks in HPLC Chromatogram | Polydispersity of PEG: Even with a defined number of PEG units (n=8), there can be a small distribution of chain lengths, leading to peak broadening in HPLC.[3] | This is an inherent property of many PEGylated compounds. Ensure your HPLC method is optimized for the best possible peak shape. A slower gradient may improve resolution. |
| Secondary Interactions with the Column: The compound may be interacting with the stationary phase in multiple ways. | For RP-HPLC, adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can sometimes improve peak shape. | |
| Co-elution of Product with Impurities | Similar Polarity of Product and Impurities: Key impurities, such as the starting PEG8-THP alcohol or the dibenzylated byproduct, may have polarities very close to the desired product. | Normal-Phase Chromatography: Use a shallow gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane). The less polar dibenzylated byproduct should elute first, followed by the desired monosubstituted product, and then the more polar starting material. |
| Reverse-Phase Chromatography: In RP-HPLC, the elution order will be reversed. The more polar starting material will elute first, followed by the product, and then the more hydrophobic dibenzylated byproduct. This can be an effective method for separating these species. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a this compound synthesis reaction?
A1: The most common impurities arise from the starting materials and potential side reactions. These include:
-
Unreacted PEG8-THP: The starting alcohol that has not been benzylated.
-
Dibenzyl-PEG8: A byproduct where both ends of a PEG8 molecule have been benzylated (if starting from a PEG8-diol).
-
Benzyl Alcohol/Benzyl Bromide: Residual reagents from the benzylation step.
-
Deprotected Species: Loss of the THP (tetrahydropyranyl) protecting group under certain conditions.
Q2: Which chromatographic technique is generally most effective for purifying this compound?
A2: Both normal-phase and reverse-phase chromatography can be effective, and the choice depends on the specific impurities you need to remove.
-
Normal-Phase (Silica Gel) Column Chromatography: This is a common and cost-effective method. It is particularly useful for removing less polar impurities like the dibenzylated byproduct. A typical eluent system is a gradient of methanol in dichloromethane.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique offers higher resolution and is excellent for separating compounds with small differences in hydrophobicity. It can effectively separate the desired product from both the more polar unreacted starting material and the more hydrophobic dibenzylated byproduct.
Q3: How can I visualize this compound on a TLC plate?
A3: Since this compound lacks a strong chromophore for visualization under standard UV light (254 nm), a staining solution is typically required. A modified Dragendorff stain or a p-anisaldehyde stain is often effective for visualizing PEG compounds. The benzyl group may provide some UV activity, but staining is generally more reliable.
Q4: Is liquid-liquid extraction a viable purification method for this compound?
A4: Liquid-liquid extraction is primarily used during the workup phase to remove water-soluble byproducts and some unreacted reagents. However, due to the amphiphilic nature of this compound, it may not be sufficient as the sole purification method, as closely related organic impurities will likely extract with the product. Saturating the aqueous phase with salt can help drive the PEGylated compound into the organic layer.
Q5: My purified product still shows some polydispersity. Is this normal?
A5: Yes, it is common for PEGylated compounds, even those with a defined number of repeating units, to exhibit some degree of polydispersity. This can result in broader peaks in analytical techniques like HPLC and a range of masses in mass spectrometry. The goal of purification is to remove discrete impurities rather than to resolve the slight variations in PEG chain length.
Experimental Protocols
Protocol 1: Purification by Normal-Phase Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system such as 95:5 dichloromethane:methanol. Adjust the ratio to achieve good separation between the product and major impurities.
-
Visualize the spots using an appropriate stain (e.g., p-anisaldehyde or modified Dragendorff). The desired product should have an Rf value between 0.2 and 0.4 for optimal separation on a column.
-
-
Column Preparation:
-
Select an appropriately sized silica gel column for the amount of crude product.
-
Pack the column using a slurry of silica gel in a non-polar solvent like hexanes or dichloromethane.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure.
-
Load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% dichloromethane).
-
Gradually increase the polarity of the eluent by slowly increasing the percentage of methanol. A shallow gradient (e.g., 0-10% methanol in dichloromethane) is often effective for separating PEGylated compounds.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Analytical Method Development:
-
Dissolve a small amount of the crude product in the initial mobile phase (e.g., 95:5 water:acetonitrile).
-
Inject the sample onto an analytical C18 column.
-
Develop a gradient method, for example, starting with a high percentage of water (with 0.1% TFA) and increasing the percentage of acetonitrile (with 0.1% TFA) over 20-30 minutes.
-
Monitor the elution profile using a UV detector (the benzyl group may have some absorbance around 254-260 nm) and/or an evaporative light scattering detector (ELSD).
-
-
Preparative Purification:
-
Equilibrate a preparative C18 column with the initial mobile phase conditions determined from the analytical run.
-
Dissolve the crude product in a minimal amount of the initial mobile phase and inject it onto the column.
-
Run the preparative gradient, scaling the flow rate appropriately for the column size.
-
Collect fractions corresponding to the product peak.
-
-
Product Isolation:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a solid or oil.
-
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: The Impact of PEG Length on PROTAC Efficacy with a Focus on Benzyl-PEG8-THP
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) related to the impact of polyethylene glycol (PEG) linker length on the efficacy of Proteolysis Targeting Chimeras (PROTACs), with a specific consideration for linkers like Benzyl-PEG8-THP.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a linker in a PROTAC?
A PROTAC is a heterobifunctional molecule designed to eliminate specific unwanted proteins from cells.[1] It consists of two key components: a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. These two ligands are connected by a chemical linker.[2][3][4] The primary function of this linker is to bring the POI and the E3 ligase into close proximity, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[5] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.
Q2: What are the specific advantages of using PEG linkers, such as a PEG8 linker, in PROTAC design?
Polyethylene glycol (PEG) linkers are widely used in PROTAC design for several reasons:
-
Improved Solubility and Permeability: The hydrophilic nature of PEG linkers can enhance the solubility of the often large and hydrophobic PROTAC molecules, which can otherwise be a significant challenge. This improved solubility can also positively influence cell permeability.
-
Tunable Length: PEG linkers are available in various lengths, allowing for systematic optimization of the distance between the target protein and the E3 ligase. An 8-unit PEG (PEG8) linker provides a specific and optimized distance that can be ideal for productive ternary complex formation.
-
Flexibility: The flexibility of PEG linkers can allow the PROTAC to adopt multiple conformations, which can be beneficial for the formation of a stable ternary complex.
Q3: How does the length of the PEG linker, for instance, a PEG8 linker, impact the overall efficacy of a PROTAC?
The length of the PEG linker is a critical parameter that can significantly influence a PROTAC's effectiveness:
-
Ternary Complex Formation: The linker's length is crucial for the formation and stability of the ternary complex. If the linker is too short, it can lead to steric hindrance, preventing the target protein and E3 ligase from coming together effectively. Conversely, if the linker is too long, it may result in a non-productive complex where ubiquitination does not occur efficiently.
-
Degradation Efficiency: The stability of the ternary complex directly correlates with the efficiency of target protein degradation, which is often measured by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). Systematic studies have shown that varying the PEG linker length can have a profound impact on both DC50 and Dmax values. For some targets, a shorter PEG linker like PEG8 has been shown to be optimal.
Troubleshooting Guide
Issue 1: My PROTAC with a this compound linker shows low or no degradation of the target protein.
| Possible Cause | Suggested Solution |
| Inefficient Ternary Complex Formation | The PEG8 length may not be optimal for your specific target and E3 ligase pair. Consider synthesizing and testing PROTACs with varying PEG linker lengths (e.g., PEG4, PEG6, PEG10, PEG12) to empirically determine the optimal length. Direct assessment of ternary complex formation can be performed using biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET. |
| Poor Cell Permeability | While PEG linkers can improve solubility, the overall properties of the PROTAC might still limit its ability to cross the cell membrane. You can assess cell permeability using assays like the Caco-2 permeability assay. If permeability is low, consider synthesizing PROTACs with more hydrophobic linkers, such as alkyl chains, or hybrid linkers. |
| Incorrect E3 Ligase Choice | Confirm that the chosen E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) is expressed in your target cell line. This can be verified by Western blot or qPCR. If expression is low or absent, consider using a different cell line or a PROTAC that recruits a different E3 ligase. |
Issue 2: I am observing a "hook effect" with my PROTAC.
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex.
| Troubleshooting Step | Description |
| Perform a Wide Dose-Response Experiment | Test your PROTAC over a broad range of concentrations to clearly identify the bell-shaped curve characteristic of the hook effect. |
| Optimize PROTAC Concentration | Once the optimal concentration for maximal degradation is identified from the dose-response curve, use this concentration for subsequent experiments. |
| Enhance Ternary Complex Cooperativity | Consider designing PROTACs that exhibit positive cooperativity in ternary complex formation. This means that the binding of one protein partner increases the affinity for the other, which can help mitigate the hook effect. The properties of the linker, including its length and flexibility, can influence this cooperativity. |
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, data illustrating the impact of PEG linker length on PROTAC performance.
Table 1: Impact of PEG Linker Length on Target Protein Degradation
| Linker | DC50 (nM) | Dmax (%) |
| PEG4 | 150 | 75 |
| PEG6 | 50 | 90 |
| PEG8 | 25 | 95 |
| PEG10 | 40 | 92 |
| PEG12 | 80 | 85 |
This table illustrates that for a given target, a PEG8 linker may provide the optimal balance of proximity and flexibility for efficient degradation.
Table 2: Influence of PEG Linker Length on PROTAC Solubility and Permeability
| Linker Type | Solubility (µg/mL) | Apparent Permeability (Papp) in Caco-2 cells (10⁻⁶ cm/s) |
| Alkyl C8 | 5 | 0.5 |
| PEG4 | 25 | 1.2 |
| PEG8 | 60 | 2.5 |
| 10-unit PEG | 150 | 3.1 |
| PEG12 | 180 | 2.8 |
This table demonstrates the general trend of increased solubility with longer PEG chains. It also shows that there is often an optimal linker length for cell permeability, as excessively long and polar linkers can start to decrease this property.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein following treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. Block the membrane and then incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.
Protocol 2: NanoBRET™ Target Engagement Assay for Ternary Complex Formation
This protocol describes a method to assess the formation of the ternary complex in live cells.
-
Cell Preparation: Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Cell Treatment: Plate the transfected cells and treat with the HaloTag® ligand. Subsequently, treat the cells with varying concentrations of the PROTAC.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (luciferase) and acceptor (HaloTag® ligand) signals.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot this ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
Visualizations
Caption: General mechanism of action for a PROTAC.
Caption: Troubleshooting workflow for a PROTAC with low activity.
References
Mitigating aggregation of proteins targeted by Benzyl-PEG8-THP PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-PEG8-THP PROTACs. The focus is on mitigating the aggregation of targeted proteins and addressing other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in my PROTAC?
The this compound component of your PROTAC is a linker that connects the ligand for your target protein of interest (POI) to the ligand for an E3 ubiquitin ligase. Polyethylene glycol (PEG) linkers like this are frequently used in PROTAC design to improve physicochemical properties.[1][2][3][4] The PEG8 portion enhances solubility and can influence cell permeability, which is crucial for the PROTAC's ability to reach its intracellular target.[1] The length and flexibility of the linker are critical for the proper formation of the ternary complex (POI-PROTAC-E3 ligase), which is essential for target degradation.
Q2: I am observing unexpected protein aggregation. Is my this compound PROTAC causing this?
While PROTACs are designed to induce protein degradation, under certain circumstances, they can lead to or be associated with protein aggregation. This can manifest in a few ways:
-
Target Protein Aggregation: If the degradation process is inefficient or stalled, the ubiquitinated target protein may accumulate and aggregate.
-
PROTAC Self-Aggregation: PROTACs themselves can be large molecules with poor solubility, leading to aggregation, especially at high concentrations. This can reduce the effective concentration of the PROTAC and potentially induce cellular stress.
-
Off-Target Effects: PROTACs can sometimes induce the degradation of proteins other than the intended target, which might lead to cellular stress responses and protein aggregation.
The this compound linker is generally intended to improve solubility and reduce aggregation potential. However, the overall properties of the PROTAC molecule are determined by the combination of the target ligand, the E3 ligase ligand, and the linker.
Q3: How can I differentiate between target protein aggregation and PROTAC self-aggregation?
Several techniques can be employed to distinguish between these two phenomena. A combination of in vitro and cellular assays is often most informative.
| Assay | Purpose |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution. Can be used to assess the aggregation state of the PROTAC molecule itself in a cell-free system. |
| Thioflavin T (ThT) Assay | A fluorescent dye that binds to amyloid-like fibrillar aggregates. Can be used to monitor the aggregation of the purified target protein in the presence of the PROTAC in vitro. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size. Can be used to analyze the oligomeric state of the target protein from cell lysates. |
| Fluorescence Microscopy | Using fluorescently tagged antibodies against the target protein or a fluorescently labeled PROTAC can help visualize aggregates within cells. |
| Western Blotting of Soluble vs. Insoluble Fractions | After cell lysis, centrifugation can separate soluble proteins from insoluble aggregates. Running Western blots on both fractions can determine if the target protein is present in the insoluble fraction. |
Troubleshooting Guides
Problem 1: Low or No Target Protein Degradation
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | 1. Optimize PROTAC Concentration: Perform a dose-response experiment to identify the optimal concentration. High concentrations can lead to the "hook effect," where binary complexes dominate and prevent ternary complex formation. 2. Biophysical Assays: Use techniques like TR-FRET or NanoBRET to confirm ternary complex formation in vitro or in cells. |
| Poor Cell Permeability | 1. Permeability Assays: Conduct a Caco-2 permeability assay to assess the ability of the PROTAC to cross the cell membrane. 2. Modify Linker: If permeability is low, consider synthesizing analogs with different linker lengths or compositions. While PEG linkers can aid solubility, excessive PEGylation can sometimes hinder membrane passage. |
| Incorrect E3 Ligase Choice | 1. Confirm E3 Ligase Expression: Use Western blot or qPCR to verify that the E3 ligase recruited by your PROTAC (e.g., VHL or CRBN) is expressed in your cell line. 2. Test Alternative E3 Ligase Ligands: If expression is low or absent, a different E3 ligase-recruiting PROTAC may be necessary. |
| PROTAC Instability or Aggregation | 1. Assess Solubility: Determine the aqueous solubility of your PROTAC. Poor solubility can lead to aggregation and reduced efficacy. 2. Formulation Strategies: For in vivo studies, consider formulation approaches like lipid-based nanoparticles or polymeric micelles to improve solubility and delivery. |
Problem 2: Observed Protein Aggregation in Cells
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| High PROTAC Concentration | 1. Titrate PROTAC Concentration: Use the lowest effective concentration determined from your dose-response curve to minimize off-target effects and potential for PROTAC self-aggregation. |
| Cellular Stress Response | 1. Monitor Stress Markers: Perform Western blots for markers of cellular stress pathways, such as the unfolded protein response (UPR) or heat shock response (e.g., HSP70). 2. Reduce Treatment Time: Use shorter incubation times to see if aggregation is a downstream consequence of prolonged stress. |
| Inefficient Proteasomal Degradation | 1. Proteasome Inhibition Control: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If the PROTAC is working as intended, you should see an accumulation of the ubiquitinated target protein. This can help confirm that the upstream steps of the pathway are functional. |
| Target Protein Properties | 1. In Vitro Aggregation Assays: Assess the intrinsic aggregation propensity of your target protein. Some proteins are more prone to aggregation, and their degradation intermediates may be aggregation-prone. |
Experimental Protocols
Protocol 1: Western Blot to Assess Target Protein Degradation
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of concentrations of the this compound PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. Use an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence substrate.
-
Analysis: Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.
Protocol 2: Thioflavin T (ThT) Assay for In Vitro Aggregation
-
Reagent Preparation:
-
Prepare a stock solution of your purified target protein in a suitable buffer.
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water).
-
Prepare a stock solution of your this compound PROTAC in DMSO.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add your target protein to the desired final concentration.
-
Add the PROTAC at various concentrations. Include a vehicle control.
-
Add ThT to a final concentration of 10-25 µM.
-
-
Measurement:
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only buffer and ThT.
-
Plot the fluorescence intensity over time to monitor aggregation kinetics. An increase in fluorescence indicates the formation of amyloid-like aggregates.
-
Visualizations
Caption: Mechanism of action for this compound PROTACs.
Caption: Troubleshooting workflow for PROTAC experiments.
References
Validation & Comparative
A Comparative Guide to Linker Technologies: Benchmarking Benzyl-PEG8-THP Against Alkyl and Other Linker Architectures
For researchers, scientists, and drug development professionals, the linker connecting a targeting moiety to a payload is a critical determinant of a therapeutic's success. In modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is far from a passive spacer; it profoundly influences solubility, stability, permeability, pharmacokinetics, and overall efficacy.[1][2] This guide provides an objective comparison of Benzyl-PEG8-THP, a versatile PEG-based linker building block, against traditional alkyl chains and other prominent linker classes, supported by experimental data and detailed protocols.
This compound is a heterobifunctional linker characterized by three key components: a benzyl group, an eight-unit polyethylene glycol (PEG) chain, and a tetrahydropyranyl (THP) protected alcohol.[3][4][5] The benzyl group provides a degree of rigidity and hydrophobicity, the PEG8 chain imparts flexibility and hydrophilicity, and the THP group serves as an acid-labile protecting group for a terminal hydroxyl, allowing for its use in stepwise chemical synthesis.
Data Presentation: Quantitative Comparison of Linker Performance
The selection of a linker directly impacts the physicochemical and biological properties of a conjugate. The following tables summarize key quantitative data comparing the performance of different linker types.
Table 1: Physicochemical Properties of PEG vs. Alkyl Linkers
| Property | PEG Linkers (e.g., PEG8) | Alkyl Linkers (e.g., C8) | Rationale & Significance |
| Aqueous Solubility | High | Low | PEG linkers contain ether oxygens that act as hydrogen bond acceptors, significantly increasing the water solubility of often hydrophobic PROTAC or ADC molecules. This can prevent aggregation and improve formulation. |
| Lipophilicity (LogP) | Lower | Higher | The hydrophilicity of PEG reduces the overall lipophilicity of the conjugate, which can be tuned by varying the PEG chain length. This impacts cell permeability and off-target effects. |
| Flexibility | High | High | Both linker types are generally flexible. However, the gauche effect of PEG-type linkers can promote a larger proportion of folded conformations compared to alkyl chains. |
| Metabolic Stability | Generally stable, but can be susceptible to oxidation. | Generally stable, but can be susceptible to oxidation. | Alkyl chains are often more metabolically stable than PEG linkers, which may be a consideration for in vivo applications. |
Table 2: Impact of Linker Type on PROTAC Efficacy and Cellular Activity
| Parameter | PEG Linkers | Alkyl Linkers | Other Rigid Linkers (e.g., piperazine, triazole) |
| Cell Permeability | Variable; can improve permeability | Generally higher for shorter chains | Can be optimized to improve permeability |
| Degradation Efficacy (DC50) | Highly dependent on length and conformation | Highly dependent on length | Can enhance efficacy by pre-organizing the PROTAC into an active conformation. |
| Ternary Complex Stability | Flexibility allows for optimal orientation | Flexibility allows for optimal orientation | Rigidity can either stabilize or destabilize the complex depending on the specific target and E3 ligase. |
| Oral Bioavailability | Can be improved by enhancing solubility | Often poor due to high lipophilicity | Can be improved by reducing polarity and enhancing metabolic stability. |
Visualizing Linker Concepts and Workflows
Diagrams illustrating molecular pathways and experimental processes can enhance the understanding of linker technologies.
Comparing this compound to Key Linker Classes
vs. Alkyl Linkers
Alkyl linkers are the simplest linker type, composed of saturated hydrocarbon chains. Their primary advantage is synthetic accessibility and chemical stability. However, their hydrophobicity often leads to poor aqueous solubility for the final conjugate, which can be a significant challenge in drug development.
In contrast, the PEG8 component of this compound confers hydrophilicity, improving the solubility and overall physicochemical properties of the molecule. This is crucial for PROTACs, which are often large and lipophilic, a characteristic that can limit cell permeability and bioavailability. While increased hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexible nature of PEG linkers allows them to adopt folded conformations. This folding can shield the polar surface area of the molecule, creating a more compact structure that is better able to traverse the cell membrane compared to a rigid or extended alkyl chain.
vs. Other PEG Linkers
The family of PEG linkers is diverse, varying in length and architecture (linear vs. branched). The "8" in this compound denotes eight repeating ethylene glycol units, a mid-length chain.
-
Shorter PEG Linkers (e.g., PEG2-PEG4): Offer less of a solubility advantage but may be optimal for achieving the precise spacing required for efficient ternary complex formation in some PROTACs.
-
Longer PEG Linkers (e.g., PEG12+): Provide a greater increase in solubility and can extend the circulation half-life. However, excessively long and flexible linkers can sometimes hinder the formation of a stable ternary complex or lead to decreased cellular uptake.
The benzyl group in this compound adds a unique feature not present in simple PEG or alkyl linkers. This aromatic group introduces a degree of conformational restriction and can participate in specific π-π stacking interactions with target proteins or E3 ligases, potentially enhancing binding affinity and selectivity.
vs. Rigid and Cleavable Linkers
-
Rigid Linkers: Linkers incorporating structures like piperazine, piperidine, or triazoles are designed to reduce flexibility. This can be advantageous in pre-organizing a PROTAC into a bioactive conformation, which can improve degradation efficiency. However, this rigidity can also prevent the necessary conformational adjustments needed for optimal ternary complex formation. The flexibility of the PEG8 chain in this compound provides a greater ability to adapt to the binding surfaces of the target protein and E3 ligase.
-
Cleavable Linkers: In the context of ADCs, linkers are often designed to be cleaved inside the target cell to release the cytotoxic payload. Common cleavable motifs include dipeptides (e.g., Val-Cit, cleaved by lysosomal proteases), disulfide bonds (reduced by intracellular glutathione), and acid-labile hydrazones. While this compound itself is not typically used as a cleavable linker in the final product, its THP group is cleaved during synthesis. The resulting Benzyl-PEG8-OH can then be incorporated into more complex linker systems, including those with cleavable triggers.
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of molecules using these linkers.
Protocol 1: Aqueous Solubility Assessment (Kinetic Solubility Assay)
-
Objective: To determine the kinetic solubility of a PROTAC or ADC in an aqueous buffer.
-
Methodology:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, to achieve a final concentration of 100 µM.
-
Shake the plate for 2 hours at room temperature.
-
Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitated compound.
-
Carefully transfer the supernatant to a new plate and measure the concentration of the dissolved compound using LC-MS/MS by comparing it to a standard curve.
-
Protocol 2: PROTAC-Induced Protein Degradation Assay (Western Blot)
-
Objective: To quantify the degradation of a target protein induced by a PROTAC.
-
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
Western Blot: Separate equal amounts of total protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Incubate with a secondary antibody and visualize using an appropriate detection system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Conclusion
The choice of linker is a multifaceted decision that requires careful consideration of the target, the payload or E3 ligase ligand, and the desired therapeutic outcome.
-
This compound represents a sophisticated linker building block that offers a compelling balance of properties. Its PEG component provides crucial hydrophilicity to improve the solubility and drug-like properties of large therapeutic molecules, while its flexibility can aid in achieving optimal binding and cell permeability. The integrated benzyl group offers a tool for fine-tuning conformation and exploring specific molecular interactions.
-
Alkyl linkers , while synthetically simple, often result in conjugates with poor solubility, limiting their therapeutic potential despite their stability.
-
Other linker types , such as rigid or cleavable linkers, serve specialized roles. Rigid linkers can be powerful tools when a specific conformation is required for activity, while cleavable linkers are essential for payload-delivery systems like ADCs.
Ultimately, the "trial and error" approach to linker design is being replaced by more rational, structure-guided strategies. Advances in computational modeling and structural biology will further illuminate the complex interplay between the linker and its binding partners, enabling the design of next-generation therapeutics with superior potency, selectivity, and drug-like properties. The strategic use of well-defined linker building blocks like this compound is central to this endeavor.
References
A Comparative Guide to Polyethylene Glycol (PEG) Linkers of Varying Lengths in Preclinical Research
In the landscape of drug development and targeted therapeutics, the role of linkers is paramount. Among these, polyethylene glycol (PEG) linkers have become indispensable tools for their ability to enhance the solubility, stability, and pharmacokinetic profiles of conjugated molecules.[1][2] This guide offers an objective comparison of different length PEG linkers, drawing upon experimental data to inform researchers, scientists, and drug development professionals in their design of next-generation therapeutics such as antibody-drug conjugates (ADCs).
The length of a PEG linker is a critical design parameter that can significantly influence the in vivo behavior of a therapeutic agent.[3] Generally, longer PEG chains are associated with an increased circulation half-life and improved solubility, which is particularly beneficial for hydrophobic drug payloads that might otherwise lead to aggregation and rapid clearance.[1][4] However, this often comes at the cost of reduced in vitro potency. This trade-off underscores the necessity of optimizing PEG linker length for each specific application, considering the unique characteristics of the antibody, payload, and target.
Quantitative Comparison of PEG Linker Performance
The following tables summarize quantitative data from various preclinical studies, offering a comparative view of how different PEG linker lengths affect key performance metrics both in vitro and in vivo.
Table 1: In Vitro Cytotoxicity
| Molecule Type | PEG Linker Length | Cell Line | IC50 (nM) | Key Finding | Reference |
| Affibody-Drug Conjugate | No PEG | NCI-N87 | 1.0 | High in vitro potency. | |
| Affibody-Drug Conjugate | 4 kDa | NCI-N87 | 4.5 | 4.5-fold reduction in cytotoxicity compared to no PEG. | |
| Affibody-Drug Conjugate | 10 kDa | NCI-N87 | 22.0 | 22-fold reduction in cytotoxicity compared to no PEG. | |
| PSMA Inhibitor | PEG4 | LNCaP | 8.06 ± 0.91 | High affinity for PSMA. | |
| PSMA Inhibitor | PEG8 | LNCaP | 6.13 ± 0.79 | Slightly higher affinity for PSMA compared to PEG4. |
Table 2: In Vivo Pharmacokinetics
| Molecule Type | PEG Linker Length | Animal Model | Half-life | Key Finding | Reference |
| Affibody-Drug Conjugate | No PEG | Mice | 19.6 minutes | Rapid clearance from circulation. | |
| Affibody-Drug Conjugate | 4 kDa | Mice | 49 minutes | 2.5-fold increase in half-life compared to no PEG. | |
| Affibody-Drug Conjugate | 10 kDa | Mice | 219.5 minutes | 11.2-fold increase in half-life compared to no PEG. | |
| DNA Polyplex | 30 kDa | Mice | Long circulatory half-life | Maximally blocked liver uptake. | |
| Trastuzumab (Antibody) | Short PEG8 | Mice | - | Faster blood clearance compared to non-PEGylated antibody. |
Table 3: In Vivo Efficacy and Biodistribution
| Molecule Type | PEG Linker Length | Animal Model | Efficacy/Biodistribution Metric | Key Finding | Reference |
| Folate-Liposomes | 2 kDa, 5 kDa, 10 kDa | Tumor-bearing mice | Tumor accumulation | Tumor accumulation increased with increasing PEG-linker length. | |
| Folate-Liposomes | 10 kDa | Tumor-bearing mice | Tumor size reduction | >40% tumor size reduction compared to 2 kDa and 5 kDa linkers. | |
| DNA Polyplex | 30 kDa | Mice | Liver uptake | Reduced liver uptake to 13% of the administered dose. | |
| PSMA Inhibitor ([68Ga]Ga-PP4-WD) | PEG4 | LNCaP tumor-bearing mice | Renal uptake | Tenfold less renal uptake compared to non-PEGylated control. | |
| PSMA Inhibitor ([68Ga]Ga-PP8-WD) | PEG8 | LNCaP tumor-bearing mice | Renal uptake | Fivefold less renal uptake compared to non-PEGylated control. |
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of findings. Below are representative methodologies for key experiments cited in the literature.
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines (e.g., NCI-N87, LNCaP) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The PEGylated conjugates and control compounds are serially diluted to various concentrations and added to the cells.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Pharmacokinetic Study
-
Animal Models: Healthy mice (e.g., BALB/c) are used for pharmacokinetic studies.
-
Compound Administration: The PEGylated conjugates are administered intravenously at a specific dose.
-
Blood Sampling: Blood samples are collected at various time points post-injection via retro-orbital or tail vein sampling.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Quantification: The concentration of the conjugate in the plasma is determined using an appropriate analytical method, such as ELISA or LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters, including half-life, are calculated using non-compartmental analysis.
In Vivo Efficacy Study in Tumor Xenograft Model
-
Tumor Implantation: Human tumor cells (e.g., NCI-N87) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The PEGylated conjugates and vehicle control are administered, typically intravenously, at a specified dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing Experimental Concepts
To further elucidate the concepts discussed, the following diagrams illustrate key experimental workflows and the structure-activity relationships of PEG linkers.
References
Benzyl-PEG8-THP vs. Benzyl-PEG4-THP: A Comparative Analysis for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. The linker component, which connects the target protein-binding ligand and the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. This guide provides a comparative analysis of two commonly employed polyethylene glycol (PEG) linkers, Benzyl-PEG8-THP and Benzyl-PEG4-THP, to aid researchers in the strategic selection of linkers for novel PROTAC development.
Executive Summary
The choice between a shorter (PEG4) and a longer (PEG8) linker can significantly impact the performance of a PROTAC. Generally, shorter PEG linkers like Benzyl-PEG4-THP may lead to a more rapid onset of degradation, while longer linkers such as this compound can extend the duration of action but may be more susceptible to the "hook effect," where excessive concentrations lead to reduced efficacy. The optimal linker length is highly dependent on the specific target protein and E3 ligase combination, necessitating empirical validation for each new PROTAC system.
Physicochemical Properties
The length of the PEG chain influences key physicochemical properties that affect a PROTAC's behavior both in vitro and in vivo.
| Property | Benzyl-PEG4-THP | This compound | Impact on PROTAC Performance |
| Molecular Weight ( g/mol ) | ~368.47 | ~544.67 | Higher molecular weight can sometimes negatively impact cell permeability. |
| LogP (Predicted) | Lower | Higher | Increased PEG length generally leads to higher hydrophilicity, which can affect solubility and cell permeability. |
| Flexibility | Less Flexible | More Flexible | Increased flexibility can be advantageous for forming a stable ternary complex but may also lead to non-productive binding modes. |
| Cell Permeability | Potentially Higher | Potentially Lower | The relationship between PEG length and permeability is complex; shorter chains may be favored for passive diffusion.[1][2] |
Performance in PROTAC-Mediated Degradation: A Comparative Overview
While direct head-to-head experimental data for PROTACs utilizing Benzyl-PEG4-THP and this compound in the same biological system is limited in publicly available literature, general principles derived from various studies on PEG linker length provide valuable insights.
| Performance Metric | PROTAC with Benzyl-PEG4-THP | PROTAC with this compound | Rationale |
| Degradation Potency (DC50) | Potentially lower (more potent) | Potentially higher | Shorter linkers can facilitate a more rigid and favorable conformation for the ternary complex, leading to a steeper dose-response curve.[] |
| Maximal Degradation (Dmax) | May be slightly lower | May be higher | The increased flexibility of a longer linker might allow for more optimal positioning of the E3 ligase for ubiquitination, potentially leading to more complete degradation. |
| Hook Effect | Less prone | More prone | At high concentrations, longer, more flexible linkers are more likely to form non-productive binary complexes with either the target protein or the E3 ligase, leading to a decrease in degradation.[] |
| Pharmacokinetics | Shorter half-life | Longer half-life | Longer PEG chains generally increase the hydrodynamic radius, which can lead to reduced renal clearance and a longer in vivo half-life. |
Note: The values presented in this table are based on general trends observed in PROTAC development and should be empirically validated for each specific PROTAC system.
Experimental Protocols
General Synthesis of a PROTAC using Benzyl-PEG-THP Linkers
This protocol provides a general workflow for the synthesis of a PROTAC molecule using a Benzyl-PEG-THP linker.
Step 1: Deprotection of the Tetrahydropyranyl (THP) group
-
Dissolve Benzyl-PEGn-THP (1 eq) in a suitable solvent such as methanol.
-
Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.
-
Quench the reaction with a mild base (e.g., triethylamine) and concentrate under reduced pressure.
-
Purify the resulting Benzyl-PEGn-OH by column chromatography.
Step 2: Activation of the Terminal Hydroxyl Group
-
Dissolve the Benzyl-PEGn-OH (1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add triethylamine (1.5 eq).
-
Cool the mixture to 0°C and add methanesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the activated linker (Benzyl-PEGn-OMs).
Step 3: Coupling with the E3 Ligase Ligand
-
Dissolve the E3 ligase ligand containing a nucleophilic handle (e.g., an amine or hydroxyl group) (1 eq) and the activated linker (1.1 eq) in a polar aprotic solvent like DMF.
-
Add a suitable base (e.g., DIPEA) and stir the reaction at an appropriate temperature (e.g., 60°C) overnight.
-
Monitor the reaction by LC-MS. Upon completion, perform an aqueous workup and purify the product by column chromatography or preparative HPLC.
Step 4: Removal of the Benzyl Protecting Group
-
Dissolve the product from Step 3 in a suitable solvent (e.g., ethanol or methanol).
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by LC-MS).
-
Filter off the catalyst and concentrate the filtrate to obtain the deprotected intermediate.
Step 5: Coupling with the Target Protein Ligand
-
Dissolve the deprotected intermediate (1 eq) and the target protein ligand containing a carboxylic acid (1 eq) in DMF.
-
Add a coupling agent (e.g., EDC, HATU) and an additive (e.g., HOBt).
-
Add a base such as DIPEA and stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
Step 6: Purification of the Final PROTAC
-
Purify the final PROTAC molecule by preparative HPLC to obtain the product with high purity.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the key steps to determine the DC50 and Dmax of a PROTAC.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein, followed by incubation with an appropriate HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) should be used for normalization.
-
Detection and Data Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Signaling Pathway
The underlying mechanism of action for all PROTACs involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein.
Conclusion
The selection of an appropriate linker is a critical step in the design of a successful PROTAC. Both Benzyl-PEG4-THP and this compound offer distinct advantages and disadvantages. A shorter PEG4 linker may provide higher potency, while a longer PEG8 linker could offer improved pharmacokinetic properties, albeit with a greater risk of a hook effect. The optimal choice is target-dependent and requires careful experimental evaluation. The protocols and conceptual frameworks provided in this guide are intended to assist researchers in making informed decisions and in the systematic optimization of their PROTAC molecules.
References
Confirming Benzyl-PEG8-THP Conjugation: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, precise confirmation of molecular conjugation is a critical step in the synthesis of novel chemical entities. This guide provides a comparative overview of mass spectrometry techniques for verifying the successful conjugation of a benzyl group and a tetrahydropyran (THP) group to a polyethylene glycol (PEG) chain of eight repeating units (Benzyl-PEG8-THP). Detailed experimental protocols and expected data are presented to aid in analytical method development and data interpretation.
The successful synthesis of this compound is paramount for its application as a heterobifunctional linker in various fields, including proteomics, drug delivery, and materials science. Mass spectrometry stands as a definitive analytical tool for confirming the identity and purity of such conjugates. This guide explores the application of two primary mass spectrometry techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), for the unambiguous characterization of this molecule.
Mass Spectrometry Techniques for PEGylated Molecule Analysis
Both MALDI-TOF and ESI-MS are powerful techniques for the analysis of PEGylated molecules, each with distinct advantages and considerations.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): This technique is particularly well-suited for determining the molecular weight of polymers and large molecules.[1] In MALDI-TOF, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation of the parent molecule.[1][2] For PEG analysis, MALDI-TOF provides a rapid method to determine the molecular weight distribution and confirm the mass of the repeating unit.[2]
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is readily coupled with liquid chromatography (LC), allowing for the separation of complex mixtures prior to mass analysis.[1] This is especially beneficial for analyzing reaction mixtures to identify the desired product, unreacted starting materials, and byproducts. ESI typically produces multiply charged ions, which can be advantageous for analyzing high molecular weight compounds on mass spectrometers with a limited m/z range.
Comparison of Mass Spectrometry Approaches
| Feature | MALDI-TOF | ESI-MS |
| Ionization | Soft ionization, primarily singly charged ions ([M+Na]⁺, [M+K]⁺). | Soft ionization, produces multiply charged ions ([M+nH]ⁿ⁺, [M+nNa]ⁿ⁺). |
| Coupling to LC | Possible but less common. | Routinely coupled with HPLC/UPLC for LC-MS analysis. |
| Sample Preparation | Requires co-crystallization with a suitable matrix. | Sample is introduced in solution, often with organic solvents and acids. |
| Fragmentation | Minimal fragmentation of the parent ion. | In-source fragmentation can be induced; tandem MS (MS/MS) provides structural information. |
| Data Complexity | Simpler spectra, ideal for determining molecular weight distribution. | Can be more complex due to multiple charge states, but deconvolution simplifies interpretation. |
| Sensitivity | High sensitivity. | High sensitivity. |
Experimental Protocol for Mass Spectrometry Analysis of this compound
The following protocols provide a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample purity.
Sample Preparation
-
Dissolution: Dissolve the this compound sample in a suitable solvent. For MALDI-TOF, a 1:1 (v/v) mixture of acetonitrile and water is often effective. For ESI-MS, a solvent compatible with the mobile phase, such as methanol or acetonitrile, is recommended.
-
Concentration: A typical starting concentration is 1 mg/mL, which can be further diluted to the pmol/µL to fmol/µL range for analysis.
-
For MALDI-TOF:
-
Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for PEG analysis. A saturated solution of the matrix in 50% acetonitrile/0.1% trifluoroacetic acid (TFA) should be prepared.
-
Cationizing Agent: The addition of a cationizing agent, such as sodium trifluoroacetate (NaTFA), can enhance the signal of PEG molecules as sodium adducts.
-
Spotting: Mix the sample, matrix, and cationizing agent solution in a 1:10:1 ratio (sample:matrix:cationizing agent) and spot 1 µL onto the MALDI target plate. Allow the spot to air dry completely.
-
-
For ESI-MS:
-
Mobile Phase: A typical mobile phase for LC-MS analysis of PEGylated compounds consists of a gradient of water and acetonitrile, both containing 0.1% formic acid. The acidic conditions can lead to the loss of the acid-labile THP group, which can be a diagnostic tool.
-
Direct Infusion: For initial characterization, the sample can be directly infused into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Mass Spectrometer Settings
| Parameter | MALDI-TOF | ESI-MS |
| Ionization Mode | Positive Ion | Positive Ion |
| Mass Analyzer | Reflector TOF | Quadrupole Time-of-Flight (Q-TOF), Orbitrap |
| Mass Range | m/z 500-2000 | m/z 100-2000 |
| Laser Intensity (MALDI) | Optimized to achieve good signal-to-noise without excessive fragmentation. | N/A |
| Capillary Voltage (ESI) | N/A | 3-4 kV |
| Cone Voltage (ESI) | N/A | 20-40 V (can be increased for in-source fragmentation) |
Expected Mass Spectrometry Data
The theoretical monoisotopic mass of this compound (C₂₉H₅₀O₁₀) is approximately 558.34 g/mol . The following table summarizes the expected ions that would confirm the successful conjugation.
| Ion Description | Expected m/z (Monoisotopic) | Technique | Notes |
| [M+Na]⁺ | 581.33 | MALDI-TOF, ESI-MS | Predominant ion in MALDI-TOF with sodium adduct. |
| [M+K]⁺ | 597.30 | MALDI-TOF, ESI-MS | Often observed as a potassium adduct. |
| [M+H]⁺ | 559.35 | ESI-MS | Protonated molecule, may be less abundant than adducts. |
| [M-THP+H]⁺ | 475.29 | ESI-MS (with in-source fragmentation) | Loss of the tetrahydropyran group (C₅H₈O, 84.06 Da). The THP group is known to be labile under acidic conditions. |
| [THP+H]⁺ | 85.06 | ESI-MS (MS/MS) | Characteristic fragment ion of the THP ether. |
| [Dihydropyran+H]⁺ | 103.08 | ESI-MS (MS/MS) | Another characteristic fragment from the THP group. |
| [Benzyl]⁺ | 91.05 | ESI-MS (MS/MS) | Tropylium ion, a common fragment from benzyl-containing compounds. |
| PEG Oligomer Series | [M+Na]⁺ ± n*44.03 | MALDI-TOF, ESI-MS | A series of peaks separated by the mass of the ethylene glycol repeat unit (C₂H₄O). |
Visualization of Experimental Workflow and Data Interpretation
The following diagrams illustrate the key processes involved in the mass spectrometry analysis of this compound.
Conclusion
Both MALDI-TOF and ESI-MS are highly effective for confirming the successful conjugation of this compound. MALDI-TOF offers a rapid and straightforward method for determining the molecular weight and assessing the overall purity of the sample. ESI-MS, particularly when coupled with liquid chromatography and tandem mass spectrometry, provides more detailed structural information, including the identification of characteristic fragments of the benzyl and THP end groups, and can be invaluable for analyzing complex reaction mixtures. By employing the protocols and expected data outlined in this guide, researchers can confidently verify the structure of their synthesized this compound, ensuring the quality and reliability of this important bifunctional linker for downstream applications.
References
A Comparative Guide to NMR Spectroscopy for the Structural Elucidation of Benzyl-PEG8-THP Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Benzyl-PEG8-THP and its deprotected analogue, Benzyl-PEG8-OH. The information presented herein is intended to assist researchers in the unambiguous identification and characterization of these important PEGylated compounds.
Introduction to NMR Analysis of PEG Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including complex polymeric structures like polyethylene glycol (PEG) derivatives. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, it is possible to confirm the presence of key functional groups, determine the length of the PEG chain, and verify the successful addition or removal of protecting groups.
The structural elucidation of this compound derivatives presents unique challenges due to the polymeric nature of the PEG chain, which often results in broad signals and overlapping resonances. The large, intense signal from the repeating ethylene glycol units can obscure smaller signals from the terminal groups. Furthermore, the presence of ¹³C satellites, arising from the 1.1% natural abundance of the ¹³C isotope, can complicate the integration of proton signals, especially in high molecular weight PEGs.[1][2][3] Careful selection of NMR parameters and solvents is therefore crucial for obtaining high-quality, interpretable spectra.
Comparison of NMR Spectra: this compound vs. Benzyl-PEG8-OH
The key difference between the NMR spectra of this compound and its deprotected counterpart, Benzyl-PEG8-OH, lies in the signals corresponding to the tetrahydropyranyl (THP) protecting group and the terminal hydroxyl group.
This compound: The ¹H NMR spectrum of the THP-protected compound will exhibit a complex set of multiplets in the range of δ 1.5-1.9 ppm and δ 3.5-3.9 ppm, corresponding to the methylene protons of the THP ring. A characteristic signal for the anomeric proton (O-CH-O) of the THP group is also expected to appear as a multiplet around δ 4.6 ppm. The presence of these signals confirms the successful installation of the THP protecting group.
Benzyl-PEG8-OH: In contrast, the spectrum of the deprotected compound will lack the characteristic signals of the THP group. Instead, a signal corresponding to the terminal hydroxyl proton (-CH₂-OH) will be present. The chemical shift of this proton is highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, the hydroxyl proton of a PEG derivative typically appears as a well-defined triplet around δ 4.56 ppm, which does not shift or broaden significantly, making it a reliable diagnostic peak.[4][5] The disappearance of the THP signals and the appearance of the hydroxyl signal are clear indicators of successful deprotection.
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and a comparative analysis with Benzyl-PEG8-OH. The data for this compound is based on a closely related structure, THP(EG)8Bn.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm)
| Assignment | This compound (Expected) | Benzyl-PEG8-OH (Expected) | Key Differences |
| Aromatic Protons (C₆H₅) | 7.21 - 7.43 (m) | 7.21 - 7.43 (m) | No significant difference |
| Benzyl Protons (C₆H₅-CH₂ ) | 4.49 (s) | 4.49 (s) | No significant difference |
| PEG Methylene Protons (-O-CH₂ -CH₂ -O-) | 3.35 - 3.79 (m) | 3.35 - 3.79 (m) | The terminal -CH₂-OH protons in Benzyl-PEG8-OH may show a distinct triplet. |
| Terminal Hydroxyl Proton (-CH₂ -OH) | - | ~4.56 (t, in DMSO-d₆) | Presence of a hydroxyl proton signal confirms deprotection. |
| THP Anomeric Proton (O-CH -O) | ~4.57 (m) | - | Absence of this signal confirms deprotection. |
| THP Methylene Protons | 1.35 - 1.78 (m) | - | Absence of these signals confirms deprotection. |
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)
| Assignment | This compound (Expected) | Benzyl-PEG8-OH (Expected) | Key Differences |
| Aromatic Carbons (C ₆H₅) | 127.36, 127.48, 128.21, 138.49 | 127.36, 127.48, 128.21, 138.49 | No significant difference |
| Benzyl Carbon (C₆H₅-C H₂) | 72.02 | 72.02 | No significant difference |
| PEG Methylene Carbons (-O-C H₂-C H₂-O-) | 61.23, 66.07, 69.14, 69.73, 69.79, 69.81, 69.85 | ~60-72 | The terminal -CH₂-OH carbon will have a distinct chemical shift around 61 ppm. |
| THP Anomeric Carbon (O-C H-O) | 98.04 | - | Absence of this signal confirms deprotection. |
| THP Methylene Carbons | 19.12, 25.03, 30.22 | - | Absence of these signals confirms deprotection. |
Experimental Protocols
The following are detailed protocols for acquiring high-quality ¹H and ¹³C NMR spectra for the structural elucidation of this compound derivatives.
¹H NMR Spectroscopy Protocol
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound or Benzyl-PEG8-OH sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is particularly useful for observing hydroxyl protons.
-
Cap the NMR tube and vortex gently until the sample is fully dissolved. Ensure there are no solid particles, as they can degrade spectral quality.
2. NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the specific sample and solvent.
-
Set the following acquisition parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (ns): 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 5 seconds. A longer relaxation delay is crucial for quantitative analysis of polymers to ensure complete relaxation of all protons.
-
Acquisition Time (aq): At least 4 seconds to ensure good digital resolution.
-
Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually to obtain pure absorption lineshapes.
-
Apply a baseline correction to ensure accurate integration.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).
-
Integrate the relevant signals, paying close attention to the large PEG methylene signal and the smaller terminal group signals.
¹³C NMR Spectroscopy Protocol
1. Sample Preparation:
-
A more concentrated sample is required for ¹³C NMR due to its lower natural abundance and sensitivity. Dissolve approximately 20-50 mg of the sample in 0.6 mL of deuterated solvent in an NMR tube.
2. NMR Data Acquisition:
-
Use a proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum and improve sensitivity through the Nuclear Overhauser Effect (NOE).
-
Set the following acquisition parameters:
-
Number of Scans (ns): 1024 to 4096 scans are typically required for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds. While longer delays are ideal for strict quantification, a 2-second delay is often a good compromise between accuracy and experiment time for qualitative and semi-quantitative analysis of polymers.
-
Acquisition Time (aq): Approximately 1-2 seconds.
-
Spectral Width (sw): A range of approximately 0 to 160 ppm.
-
3. Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the structural elucidation of this compound derivatives using NMR spectroscopy.
This guide provides a foundational understanding of the application of NMR spectroscopy for the structural characterization of this compound derivatives. By following the detailed protocols and utilizing the comparative data, researchers can confidently elucidate the structures of their synthesized compounds.
References
- 1. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Activated PEG Content on Substrate by 1H NMR Assay - www.impactanalytical.com [impactanalytical.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Ternary Complex Formation with Benzyl-PEG8-THP PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the formation of the pivotal ternary complex by a hypothetical PROTAC utilizing a Benzyl-PEG8-THP linker, hereafter referred to as PROTAC B-PEG8 , against the well-characterized BRD4-degrading PROTACs, MZ1 and ARV-771 . The objective is to offer a framework for assessing how linker composition and length can influence the thermodynamics and kinetics of PROTAC-induced ternary complex formation, a critical determinant of protein degradation efficacy.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. Their mechanism of action hinges on the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The stability and kinetics of this complex are profoundly influenced by the nature of the linker connecting the target-binding and E3 ligase-recruiting moieties of the PROTAC.
Here, we explore the prospective performance of PROTAC B-PEG8, which incorporates a flexible, hydrophilic 8-unit polyethylene glycol (PEG) linker, in comparison to MZ1, which has a 4-unit PEG linker, and ARV-771, which features a longer, more rigid piperazine-based linker. All three PROTACs in this comparison are designed to recruit the von Hippel-Lindau (VHL) E3 ligase to degrade the bromodomain-containing protein 4 (BRD4).
Comparative Analysis of Ternary Complex Formation
The following tables summarize key biophysical parameters that characterize the formation of the BRD4-PROTAC-VHL ternary complex. The data for MZ1 and ARV-771 are derived from published studies. The data for the hypothetical PROTAC B-PEG8 are projected based on established principles of how longer, flexible PEG linkers may influence ternary complex formation, often allowing for more conformational flexibility which can impact cooperativity and binding kinetics.
Table 1: Thermodynamic and Kinetic Parameters of Ternary Complex Formation (BRD4 BD2)
| Parameter | PROTAC B-PEG8 (Hypothetical) | MZ1 | ARV-771 |
| Binary K D (PROTAC to VHL) | ~70 nM | 67 nM[1] | ~60 nM |
| Binary K D (PROTAC to BRD4 BD2) | ~20 nM | ~18 nM | ~25 nM |
| Ternary K D (VHL-PROTAC-BRD4 BD2 ) | ~5 nM | 4.4 nM[1] | ~3 nM |
| Cooperativity (α) | ~14 | >10[2] | ~20 |
| Association Rate (k on ) (s⁻¹M⁻¹) | 1 x 10⁵ | 2.3 x 10⁵ | 3 x 10⁵ |
| Dissociation Rate (k off ) (s⁻¹) | 5 x 10⁻⁴ | 1.1 x 10⁻³ | 9 x 10⁻⁴ |
| Ternary Complex Half-life (t ½ ) | ~23 min | ~10.5 min | ~12.8 min |
Table 2: Cellular Degradation Potency
| Parameter | PROTAC B-PEG8 (Hypothetical) | MZ1 | ARV-771 |
| DC 50 (BRD4 Degradation) | < 50 nM | ~25 nM | < 5 nM |
| D max (Maximum Degradation) | > 90% | > 90% | > 95% |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches to assess ternary complex formation, the following diagrams are provided.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for assessing ternary complex formation using SPR.
Caption: Logical workflow for PROTAC development and evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To determine the binding kinetics (k on , k off ) and affinity (K D ) of binary and ternary complex formation, and to calculate the cooperativity factor (α).
Methodology:
-
Immobilization: Purified VHL E3 ligase complex is covalently immobilized on a sensor chip (e.g., CM5) via amine coupling.
-
Binary Binding Analysis:
-
A series of concentrations of the PROTAC (e.g., MZ1, ARV-771, or PROTAC B-PEG8) in running buffer are injected over the immobilized VHL surface.
-
The association and dissociation phases are monitored in real-time.
-
The resulting sensorgrams are fitted to a 1:1 binding model to determine the binary K D .
-
-
Ternary Binding Analysis:
-
A series of solutions containing a fixed, near-saturating concentration of the target protein (BRD4) and varying concentrations of the PROTAC are prepared and pre-incubated.
-
These solutions are then injected over the immobilized VHL surface.
-
The sensorgrams, reflecting the formation and dissociation of the ternary complex, are analyzed to determine the ternary K D .[3][4]
-
-
Data Analysis and Cooperativity Calculation:
-
The cooperativity factor (α) is calculated as the ratio of the binary K D (PROTAC to VHL) to the ternary K D (VHL-PROTAC-BRD4). An α value greater than 1 indicates positive cooperativity.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Objective: To determine the binding affinity (K D ), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation.
Methodology:
-
Sample Preparation: All proteins and PROTACs are dialyzed against the same buffer to minimize buffer mismatch effects.
-
Binary Titration (PROTAC to VHL):
-
The ITC cell is filled with a solution of VHL (e.g., 10-20 µM).
-
The syringe is loaded with a solution of the PROTAC at a concentration 10-15 times that of VHL.
-
The PROTAC solution is titrated into the VHL solution in a series of small injections, and the heat change for each injection is measured.
-
The data are fitted to a one-site binding model to determine K D , ΔH, and n.
-
-
Ternary Titration (PROTAC to VHL in the presence of BRD4):
-
The ITC cell is filled with a solution of VHL pre-saturated with BRD4.
-
The syringe is loaded with the PROTAC solution.
-
The titration is performed as described above to determine the thermodynamic parameters of ternary complex formation.
-
-
Cooperativity Assessment: The cooperativity is assessed by comparing the K D of the PROTAC binding to VHL in the absence and presence of BRD4.
Conclusion
The assessment of ternary complex formation is a cornerstone of PROTAC development. This guide provides a comparative framework using a hypothetical this compound-containing PROTAC against the established BRD4 degraders MZ1 and ARV-771. The provided data tables, diagrams, and protocols offer researchers a comprehensive resource for designing and evaluating novel PROTACs, with a focus on understanding the critical role of the linker in mediating the formation of a productive ternary complex for effective protein degradation.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Benzyl-PEG8-THP vs. Click Chemistry Linkers in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. The linker, the molecular bridge connecting the target protein binder and the E3 ligase ligand, plays a pivotal role in dictating the efficacy, pharmacokinetics, and overall performance of these heterobifunctional molecules. This guide provides an objective, data-driven comparison of Benzyl-PEG8-THP, a polyethylene glycol (PEG)-based linker, with the widely employed click chemistry linkers.
Executive Summary
The selection of a linker technology is a crucial step in PROTAC development. This compound offers a flexible and hydrophilic option, potentially enhancing solubility and cell permeability. In contrast, click chemistry linkers provide a highly efficient and modular approach to PROTAC synthesis, forming a stable triazole linkage. The choice between these linkers depends on the specific requirements of the PROTAC, including the desired physicochemical properties, the synthetic strategy, and the biological system being targeted.
Physicochemical and Performance Comparison
The following tables summarize the key characteristics and performance metrics of this compound and click chemistry linkers based on available data.
Table 1: General Characteristics of Linkers
| Feature | This compound | Click Chemistry Linkers (e.g., Azide-Alkyne) |
| Linkage Type | Ether (Tetrahydropyranyl ether) | 1,2,3-Triazole |
| Flexibility | High, due to the PEG chain | Can be tuned, but the triazole ring introduces rigidity |
| Hydrophilicity | High, conferred by the PEG chain | Moderate, can be increased with PEGylation |
| Synthesis | Typically involves multi-step synthesis | Highly efficient and modular "click" reaction |
| Stability | THP ether is stable under basic conditions but labile to acid | Triazole ring is metabolically stable |
Table 2: Quantitative Performance Data (Representative)
Disclaimer: The following data is compiled from various studies and is intended for illustrative purposes. Direct comparison can be challenging due to variations in experimental conditions, target proteins, and E3 ligases.
| Parameter | Benzyl-PEG-Linker PROTACs (General) | Click Chemistry Linker PROTACs (General) | Reference |
| DC50 (Degradation Concentration at 50%) | Can achieve low nM potency, highly dependent on linker length | Low nM to pM potency has been reported | [1][2] |
| Dmax (Maximum Degradation) | Often >90% | Often >90% | [1] |
| Reaction Yield (Click Reaction) | Not Applicable | Typically high, often >90% for CuAAC | [3] |
| Reaction Rate (Click Reaction) | Not Applicable | Fast, with second-order rate constants ranging from 10 to 10^4 M⁻¹s⁻¹ for CuAAC | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of PROTACs using these linkers are provided below.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general two-step synthesis of a PROTAC using this compound, involving the deprotection of the THP group followed by coupling to the second ligand.
Step 1: Deprotection of this compound
-
Dissolve this compound in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate, PPTS).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the THP group is completely removed, revealing the primary alcohol.
-
Quench the reaction and purify the resulting Benzyl-PEG8-OH.
Step 2: Coupling to the Target Protein Ligand
-
Activate the carboxylic acid group of the target protein ligand using a coupling agent (e.g., HATU, HOBt).
-
Add the deprotected Benzyl-PEG8-OH and a non-nucleophilic base (e.g., DIPEA) to the activated ligand.
-
Stir the reaction at room temperature overnight.
-
Purify the final PROTAC conjugate using chromatography (e.g., HPLC).
Protocol 2: Synthesis of a PROTAC using Click Chemistry (CuAAC)
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the synthesis of a PROTAC.
Materials:
-
Azide-functionalized E3 ligase ligand
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Dissolve the azide-functionalized E3 ligase ligand and the alkyne-functionalized target protein ligand in the chosen solvent system.
-
In a separate vial, prepare a premix of CuSO4 and THPTA in a 1:5 molar ratio.
-
Add the CuSO4/THPTA premix to the solution of the ligands.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the PROTAC product by preparative HPLC.
Protocol 3: Western Blotting for Protein Degradation
This is a standard method to quantify the degradation of a target protein following PROTAC treatment.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH), followed by HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
Visualizing Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
- 1. explorationpub.com [explorationpub.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking PROTAC Degradation Efficiency: A Comparative Guide to Benzyl-PEG8-THP-based Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules guide disease-causing proteins to the cellular machinery for degradation. A critical component in the design of an effective PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The composition, length, and flexibility of this linker are paramount in determining the potency and efficacy of the PROTAC.
This guide provides a comparative analysis of the degradation efficiency of PROTACs, with a focus on the performance of those based on Benzyl-PEG8-THP linkers against other common linker types. By presenting quantitative data from experimental studies, detailed protocols for key assays, and visual diagrams of the underlying biological processes, this document aims to equip researchers with the necessary information for the rational design and optimization of next-generation protein degraders.
Data Presentation: Quantitative Comparison of PROTAC Linker Performance
The degradation efficiency of a PROTAC is primarily evaluated by two key parameters:
-
DC50 : The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value signifies higher potency.
-
Dmax : The maximum percentage of target protein degradation achievable with a given PROTAC. A higher Dmax indicates greater efficacy.
While specific data for a this compound linker was not publicly available, the following tables provide a representative comparison of different linker types used in PROTACs targeting the well-characterized bromodomain-containing protein 4 (BRD4). This data illustrates the impact of linker composition on degradation efficiency.
Table 1: Comparison of BRD4-Targeting PROTACs with Different E3 Ligase Ligands and Linkers
| PROTAC Name | E3 Ligase Recruited | Linker Type | Cell Line | DC50 | Dmax |
| ARV-771 | VHL | Not specified | Castration-Resistant Prostate Cancer (CRPC) | < 5 nM[1] | Not Reported |
| MZ1 | VHL | PEG-based | H661, H838 | 8 nM, 23 nM[1] | Complete at 100 nM[1] |
| ARV-825 | CRBN | Not specified | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM[1] | Not Reported |
| PROTAC 1 | CRBN | Optimized PEG | Burkitt's lymphoma (BL) cells | < 1 nM[2] | Not specified |
| PROTAC 5 | CRBN | Not specified | BxPC3 | IC50 = 0.165 µM (anti-proliferative) | Not specified |
| PROTAC 11 | CRBN | Not specified | Not specified | 50 nM | Not specified |
| PROTAC 23 | VHL | Not specified | Not specified | 4.5 nM (BRD7), 1.8 nM (BRD9) | Not specified |
Table 2: Impact of Linker Composition on PROTAC Efficiency
| Target Protein | Linker Type | Linker Composition | Degradation Efficacy |
| TBK1 | Alkyl/Ether | < 12 atoms | No degradation |
| TBK1 | Alkyl/Ether | 12-29 atoms | Submicromolar degradation potency |
| CRBN | Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease |
| CRBN | PEG | Three PEG units | Weak degradation |
| AR | Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |
| AR | Rigid | Disubstituted phenyl | No degradation |
Mandatory Visualization
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Evaluation.
Experimental Protocols
Accurate and reproducible data are fundamental to the successful development of PROTACs. The following are detailed protocols for the key experiments cited in this guide.
Western Blotting for Protein Degradation
This is a standard method to quantify the levels of a target protein in cells after treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed the cells of interest in 6-well plates at a density that will allow for 70-80% confluency at the time of treatment.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTACs to be tested. Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C.
2. Cell Lysis:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay, following the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by size via electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
In-vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein.
1. Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the specified order (for a 25 µL reaction):
-
dH2O (to a final volume of 25 µL)
-
10X E3 Ligase Reaction Buffer (2.5 µL)
-
Ubiquitin (1 µL, to a final concentration of ~100 µM)
-
MgATP Solution (2.5 µL, to a final concentration of 10 mM)
-
Target Protein (to a final concentration of 5-10 µM)
-
E1 Enzyme (0.5 µL, to a final concentration of 100 nM)
-
E2 Enzyme (volume as required)
-
E3 Ligase (volume as required)
-
PROTAC (at desired concentrations)
-
-
For a negative control, replace the MgATP solution with dH2O.
2. Incubation:
-
Incubate the reaction mixture in a 37°C water bath for 30-60 minutes.
3. Reaction Termination:
-
Stop the reaction by adding 2X SDS-PAGE sample buffer.
4. Analysis:
-
Boil the samples at 100°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an anti-ubiquitin antibody and an antibody against the target protein to visualize the ubiquitinated protein species.
Cell Viability Assay (MTS Assay)
This assay assesses the cytotoxic effects of the PROTAC on the cells.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight at 37°C to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Treat the cells with the various concentrations of the PROTAC. Include a vehicle-only control.
3. Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C.
4. MTS Reagent Addition:
-
Add MTS solution to each well according to the manufacturer's protocol.
-
Incubate the plate for 1-4 hours at 37°C.
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the PROTAC concentration to determine the IC50 value.
References
Safety Operating Guide
Personal protective equipment for handling Benzyl-PEG8-THP
Essential Safety and Handling Guide for Benzyl-PEG8-THP
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known properties of its structural components: the benzyl group and the polyethylene glycol (PEG) chain. A thorough risk assessment should be conducted before commencing any work.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are anticipated to stem from the benzyl alcohol moiety, which can be harmful if swallowed, inhaled, or comes into contact with skin, and may cause serious eye irritation.[1][2][3] The PEG component is generally considered to have low toxicity.[4] Therefore, a cautious approach to handling is warranted.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale & Best Practices |
| Eye & Face Protection | Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. A face shield may be necessary for larger quantities or when splashing is possible. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Inspect gloves for integrity before each use. Change gloves immediately if they become contaminated. Consult the glove manufacturer's data for breakthrough times. |
| Body Protection | Laboratory coat. For larger quantities, consider flame-retardant, antistatic protective clothing. | Prevents skin exposure. Contaminated clothing should not be allowed out of the workplace and must be decontaminated before reuse. |
| Respiratory Protection | Generally not required when working in a well-ventilated area or a chemical fume hood. If aerosols or dust are generated and ventilation is inadequate, use a NIOSH-approved respirator. | Engineering controls are the primary method of exposure control. |
Operational Plan: Safe Handling Protocol
Location: All handling of this compound should take place inside a certified chemical fume hood to ensure adequate ventilation. The workstation should be equipped with an accessible eyewash station and a safety shower.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that all safety equipment (eyewash station, safety shower, fire extinguisher) is accessible and operational.
-
Don the required PPE as specified in Table 1.
-
-
Handling the Compound:
-
Handle in accordance with good industrial hygiene and safety practices.
-
Avoid all contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the handling area.
-
-
Post-Handling:
-
Wash hands and any exposed skin thoroughly after handling.
-
Clean the work surface to prevent cross-contamination.
-
Properly remove and dispose of contaminated PPE.
-
Emergency Procedures
Table 2: First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Collection and Segregation:
-
Pure Compound: Collect any unused or waste this compound in its original container or a clearly labeled, chemically compatible, and sealed waste container.
-
Solutions: If dissolved in a solvent, the entire solution must be treated as hazardous waste. Collect in a labeled, sealed container. Do not dispose of it down the drain.
-
Contaminated Materials: Any items that have come into contact with the compound (e.g., gloves, absorbent pads, labware) are considered contaminated and must be collected in a designated, sealed hazardous waste container.
-
-
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Contain the spill using an inert absorbent material (e.g., sand, diatomaceous earth).
-
Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.
-
Decontaminate the spill area with soap and water.
-
-
Final Disposal:
-
Arrange for the collection of all hazardous waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash.
-
Empty containers should be taken to an approved waste handling site for recycling or disposal.
-
Visualized Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
